3-Chloropyridazin-4-Amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloropyridazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-4-3(6)1-2-7-8-4/h1-2H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWXCHZBZFOHFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629356 | |
| Record name | 3-Chloropyridazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55928-83-1 | |
| Record name | 3-Chloropyridazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloropyridazin-4-Amine (CAS: 55928-83-1): A Technical Guide for Drug Discovery Professionals
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 3-Chloropyridazin-4-Amine. This document provides a detailed overview of its chemical and physical properties, experimental protocols for its synthesis, and its applications in medicinal chemistry, particularly as a key building block for targeted therapeutics.
Core Properties and Data
This compound is a heterocyclic amine with the chemical formula C₄H₄ClN₃.[1][2][3] Its unique structure, featuring a pyridazine ring substituted with both a chlorine atom and an amino group, makes it a valuable intermediate in the synthesis of various biologically active molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. While a specific melting point is not consistently reported in the literature, its physical state as a solid is well-documented.[4][5]
| Property | Value | Source |
| CAS Number | 55928-83-1 | [6][7][8] |
| Molecular Formula | C₄H₄ClN₃ | [1][2][3] |
| Molecular Weight | 129.55 g/mol | [3][8] |
| Boiling Point | 326.9 °C at 760 mmHg | [1][2] |
| Density | 1.437 g/cm³ | [1] |
| Flash Point | 151.5 °C | [2] |
| Refractive Index | 1.617 | [1][2] |
| Physical Form | Solid | [4][5] |
Spectral Data
Detailed spectral data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are crucial for the characterization of this compound. This information is available through various chemical suppliers and databases.[9][10]
Synthesis and Experimental Protocols
Representative Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine
This protocol, adapted from the synthesis of a constitutional isomer, illustrates a likely synthetic route.
Reaction Scheme:
References
- 1. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 55928-83-1 [sigmaaldrich.cn]
- 5. This compound | 55928-83-1 [sigmaaldrich.com]
- 6. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 55928-83-1 [chemicalbook.com]
- 8. This compound - CAS:55928-83-1 - Sunway Pharm Ltd [3wpharm.com]
- 9. 55928-83-1|this compound|BLD Pharm [bldpharm.com]
- 10. This compound(55928-83-1) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloropyridazin-4-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropyridazin-4-amine (CAS No. 55928-83-1) is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a chlorine atom and an amino group, provides a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with experimental protocols and an exploration of its biological significance as a key intermediate in the development of therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis, formulation, and biological screening. The key properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₄ClN₃ | ChemNet[1], ChemicalBook[2] |
| Molecular Weight | 129.55 g/mol | ChemNet[1], ChemicalBook[2] |
| Physical Form | Solid | Ambeed |
| Boiling Point (Predicted) | 326.9 ± 22.0 °C at 760 mmHg | ChemNet[1] |
| Density (Predicted) | 1.437 ± 0.06 g/cm³ | ChemNet[1] |
| Flash Point (Predicted) | 151.5 ± 22.3 °C | Echemi[3] |
| Refractive Index (Predicted) | 1.618 | Echemi[3] |
Chemical and Computational Properties
| Property | Value | Source |
| pKa (Predicted) | 3.91 ± 0.10 | Chemdad[4] |
| XLogP3 (Predicted) | 0.72 | Echemi[3] |
| InChI | InChI=1S/C4H4ClN3/c5-4-3(6)1-2-7-8-4/h1-2H,(H2,6,7) | Ambeed |
| InChI Key | MCWXCHZBZFOHFB-UHFFFAOYSA-N | Ambeed |
| Canonical SMILES | C1=C(C(=NN=C1)Cl)N | N/A |
Experimental Protocols
Representative Synthesis of a 4-Aminopyridazine Derivative
Objective: To provide a general workflow for the synthesis of a 4-aminopyridazine scaffold.
Materials:
-
A suitable dichloropyridazine precursor
-
Amine source (e.g., aqueous ammonia, or a primary/secondary amine)
-
Solvent (e.g., ethanol, isopropanol)
-
Reaction vessel (e.g., sealed tube or microwave reactor)
-
Purification materials (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the dichloropyridazine precursor in the chosen solvent.
-
Amination: Add the amine source to the reaction mixture. The stoichiometry will depend on the specific precursor and desired product.
-
Reaction Conditions: Seal the vessel and heat the mixture to a temperature typically ranging from 100 to 130°C. The reaction time can vary from several hours to a few days, depending on the reactivity of the substrates. Microwave irradiation can often significantly reduce the reaction time.
-
Work-up: After the reaction is complete (monitored by a suitable technique like TLC or LC-MS), cool the mixture to room temperature.
-
Isolation: Remove the solvent under reduced pressure. The crude product can then be purified.
-
Purification: Purify the crude product using column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-aminopyridazine derivative.
Proposed Analytical Method: HPLC-UV
A specific, validated HPLC method for this compound is not published. However, based on methods for isomeric and related compounds, a reverse-phase HPLC-UV method can be proposed.[4][6]
Objective: To outline a potential HPLC-UV method for the analysis and purity determination of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted)
-
This compound standard
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and buffered aqueous solution. A typical starting point could be a 30:70 (v/v) mixture of acetonitrile and pH 3.0 buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection Wavelength: Based on the UV spectrum of the compound, likely in the range of 254-280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water.
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard solution to determine the retention time and response factor.
-
Inject the sample solution.
-
Analyze the chromatogram to determine the purity and/or concentration of this compound in the sample.
Biological Significance and Signaling Pathways
This compound serves as a crucial building block for the synthesis of compounds targeting key enzymes in pathological processes. Its primary significance lies in its use as an intermediate for the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors.[2][7] Additionally, pyridazine derivatives have been explored as inhibitors of Cyclooxygenase-2 (COX-2).[8]
Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[9] Rapidly proliferating cells, such as cancer cells and activated immune cells, are highly dependent on this pathway for their growth and survival.[1][10] By inhibiting DHODH, the synthesis of pyrimidine nucleotides is disrupted, leading to the suppression of cell proliferation.[9]
Mechanism of Action of DHODH Inhibitors:
-
Inhibition of Pyrimidine Synthesis: DHODH inhibitors block the conversion of dihydroorotate to orotate, a critical step in the de novo pyrimidine synthesis pathway.[1]
-
Depletion of Nucleotide Pool: This blockage leads to a depletion of the pyrimidine nucleotide pool, which is necessary for DNA and RNA synthesis.
-
Cell Cycle Arrest and Apoptosis: The lack of essential nucleotides results in cell cycle arrest and can induce apoptosis (programmed cell death) in rapidly dividing cells.[9]
-
Immune Modulation: In the context of autoimmune diseases, DHODH inhibition suppresses the proliferation of overactive immune cells, thereby reducing inflammation.[1][9]
-
Antiviral Activity: Viruses, particularly RNA viruses, rely on the host cell's machinery for replication and are also susceptible to the depletion of nucleotides caused by DHODH inhibition.[9]
-
Induction of Immune Response: Recent studies have shown that DHODH inhibition can also promote an anti-tumor immune response by inducing mitochondrial oxidative stress, leading to the activation of the STING pathway and pyroptosis in cancer cells, which in turn facilitates the recruitment of immune cells like Natural Killer (NK) cells.[10]
Cyclooxygenase-2 (COX-2) Inhibition
Pyridazine derivatives have also been investigated as selective inhibitors of COX-2.[7][8] The COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[11] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is typically induced during inflammation. Selective COX-2 inhibitors can therefore provide anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[11]
Mechanism of Action of COX-2 Inhibitors:
-
Binding to COX-2: Pyridazine-based inhibitors can selectively bind to the active site of the COX-2 enzyme.
-
Inhibition of Prostaglandin Synthesis: This binding blocks the synthesis of prostaglandins from arachidonic acid.
-
Reduction of Inflammation: The decreased production of prostaglandins leads to a reduction in inflammation, pain, and fever.
Conclusion
This compound is a valuable heterocyclic compound with physicochemical properties that make it an important intermediate in the synthesis of potential therapeutic agents. Its role as a precursor to DHODH inhibitors highlights its significance in the development of treatments for cancer and autoimmune diseases. Furthermore, the potential for pyridazine derivatives to act as COX-2 inhibitors opens additional avenues for drug discovery. This technical guide provides a foundational understanding of the core properties and biological context of this compound, intended to support further research and development efforts in the scientific community.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. This compound | 55928-83-1 [chemicalbook.com]
- 3. abmole.com [abmole.com]
- 4. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyridazine derivatives as selective COX‐2 inhibitors: A review on recent updates | Semantic Scholar [semanticscholar.org]
- 8. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 10. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Chloropyridazin-4-Amine: Molecular Structure, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloropyridazin-4-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its emerging role as a key building block in the synthesis of pharmacologically active compounds. Particular focus is given to its utility as a pharmaceutical intermediate and the biological activities of its derivatives, including their potential as anti-inflammatory and anti-cancer agents. This document also outlines a general synthetic approach and analytical considerations for this compound.
Molecular Structure and Physicochemical Properties
This compound is a substituted pyridazine characterized by a chlorine atom at the 3-position and an amine group at the 4-position of the pyridazine ring.
Molecular Structure:
The chemical structure of this compound is represented by the following diagram:
Quantitative Data Summary:
| Property | Value | Reference |
| Molecular Formula | C₄H₄ClN₃ | [1][2] |
| Molecular Weight | 129.55 g/mol | [1][2] |
| CAS Number | 55928-83-1 | [1][2] |
| Appearance | Solid (form may vary) | |
| Synonyms | 4-Amino-3-chloropyridazine | [2] |
Synthesis and Characterization
While specific, detailed industrial synthesis protocols are often proprietary, a general laboratory-scale synthesis of this compound can be conceptualized based on established chemical principles for heterocyclic compounds. The primary routes typically involve direct halogenation and amination of a pyridazine precursor.
General Synthetic Workflow
The synthesis of this compound can be approached through a multi-step process starting from a suitable pyridazine derivative. A plausible, generalized workflow is outlined below.
Caption: Generalized synthetic workflow for this compound.
Experimental Considerations
Chlorination: The introduction of a chlorine atom onto the pyridazine ring can be achieved using various chlorinating agents. The regioselectivity of this reaction is crucial and often dictated by the existing substituents and reaction conditions.
Nitration: Subsequent nitration introduces a nitro group, which can then be reduced to the desired amine functionality. The conditions for nitration must be carefully controlled to prevent over-nitration or degradation of the starting material.
Reduction: The reduction of the nitro group to an amine is a standard transformation that can be accomplished using various reducing agents, such as metal catalysts (e.g., palladium on carbon) with hydrogen gas or metal/acid combinations (e.g., iron in acetic acid).
Purification and Characterization: The final product must be purified to remove any unreacted starting materials, byproducts, and reagents. Common purification techniques include recrystallization and column chromatography. The identity and purity of this compound can be confirmed using a suite of analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Helps to identify the characteristic functional groups present in the molecule, such as the N-H and C-Cl bonds.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
Biological and Pharmaceutical Relevance
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas, particularly in oncology and inflammatory diseases.
Role as a Pharmaceutical Intermediate
This compound is a key starting material for the synthesis of more complex molecules, including inhibitors of enzymes such as Dihydroorotate dehydrogenase (DHODH) and Poly(ADP-ribose) polymerase (PARP-1).[1]
Anti-inflammatory and Antimicrobial Potential
Research has indicated that pyridazine derivatives can exhibit notable anti-inflammatory and antimicrobial activities. Some studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Application in Cancer Research
Derivatives of this compound are being investigated for their potential as anti-cancer agents. For instance, pyridazine-based compounds have been designed as PARP-1 inhibitors. PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated strategy for treating certain types of cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations.
The general mechanism of PARP inhibitors involves trapping the PARP-1 enzyme on DNA at sites of single-strand breaks. This leads to the formation of cytotoxic double-strand breaks during DNA replication, which cannot be repaired efficiently in cancer cells with homologous recombination deficiencies, ultimately leading to cell death.
Illustrative Signaling Pathway Involvement of Derivatives
While the direct effect of this compound on specific signaling pathways is not extensively documented, its derivatives are designed to interact with key cellular targets. The following diagram illustrates a simplified conceptual pathway of how a hypothetical derivative of this compound, acting as a PARP inhibitor, could function in a cancer cell with a BRCA mutation.
Caption: Conceptual pathway of a PARP inhibitor derived from this compound.
Conclusion
This compound is a valuable heterocyclic compound with a stable molecular structure and versatile chemical reactivity. Its primary importance lies in its role as a key intermediate for the synthesis of novel drug candidates. The continued exploration of derivatives of this compound is expected to yield new therapeutic agents with improved efficacy and selectivity for a range of diseases, underscoring its significance in modern drug discovery and development. Researchers and scientists working with this molecule should be aware of its potential and employ rigorous analytical methods to ensure the quality and consistency of their synthetic products.
References
A Technical Guide to the Solubility of 3-Chloropyridazin-4-Amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropyridazin-4-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active compounds. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients (APIs). The solubility profile of a compound dictates its behavior in various stages of the drug development pipeline, from initial synthesis and scale-up to final dosage form design.
This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of quantitative solubility data in public literature for this specific compound, this document outlines a standardized experimental protocol for its determination. Furthermore, a logical workflow for this procedure is presented visually to aid researchers in their experimental design. For comparative purposes, solubility data for the closely related isomer, 6-Chloropyridazin-3-amine, is also presented, offering insights into the potential solubility characteristics of the target molecule.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₄ClN₃ | N/A |
| Molecular Weight | 129.55 g/mol | [1] |
| CAS Number | 55928-83-1 | [2] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | Not available | N/A |
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. Researchers are encouraged to determine this data experimentally using the protocol outlined below. The following table is provided as a template for organizing experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |
| e.g., Methanol | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
| e.g., Ethanol | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
| e.g., Acetone | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
| e.g., Toluene | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
| e.g., N,N-Dimethylformamide | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
Reference Data: Solubility of 6-Chloropyridazin-3-amine
For informational purposes, the following table summarizes the solubility of a structurally similar isomer, 6-Chloropyridazin-3-amine, in various organic solvents at different temperatures. This data was obtained using a synthetic method with laser monitoring.[3][4] It is crucial to note that while this data can provide a preliminary indication of potential solubility trends, the actual solubility of this compound will differ due to the different substitution pattern on the pyridazine ring.
Table 2: Solubility of 6-Chloropyridazin-3-amine in Various Organic Solvents
| Solvent | Temperature (K) | Mole Fraction (x₁) |
| Methanol | 298.15 | 0.0231 |
| 303.15 | 0.0285 | |
| 308.15 | 0.0349 | |
| 313.15 | 0.0425 | |
| 318.15 | 0.0515 | |
| 323.15 | 0.0622 | |
| 328.15 | 0.0748 | |
| 333.15 | 0.0896 | |
| 338.15 | 0.1070 | |
| 343.15 | 0.1274 | |
| Ethanol | 298.15 | 0.0123 |
| 303.15 | 0.0152 | |
| 308.15 | 0.0187 | |
| 313.15 | 0.0229 | |
| 318.15 | 0.0279 | |
| 323.15 | 0.0339 | |
| 328.15 | 0.0411 | |
| 333.15 | 0.0496 | |
| 338.15 | 0.0598 | |
| 343.15 | 0.0720 | |
| n-Butanol | 298.15 | 0.0045 |
| 303.15 | 0.0056 | |
| 308.15 | 0.0069 | |
| 313.15 | 0.0085 | |
| 318.15 | 0.0104 | |
| 323.15 | 0.0127 | |
| 328.15 | 0.0154 | |
| 333.15 | 0.0186 | |
| 338.15 | 0.0224 | |
| 343.15 | 0.0269 | |
| N,N-Dimethylformamide | 298.15 | 0.1012 |
| 303.15 | 0.1205 | |
| 308.15 | 0.1428 | |
| 313.15 | 0.1685 | |
| 318.15 | 0.1981 | |
| 323.15 | 0.2322 | |
| 328.15 | 0.2714 | |
| 333.15 | 0.3166 | |
| 338.15 | 0.3686 | |
| 343.15 | 0.4285 | |
| Acetone | 298.15 | 0.0145 |
| 303.15 | 0.0178 | |
| 308.15 | 0.0218 | |
| 313.15 | 0.0266 | |
| 318.15 | 0.0323 | |
| 323.15 | 0.0391 | |
| 328.15 | 0.0472 | |
| 333.15 | 0.0568 | |
| 338.15 | 0.0682 | |
| 343.15 | 0.0817 | |
| Cyclohexanone | 298.15 | 0.0198 |
| 303.15 | 0.0242 | |
| 308.15 | 0.0296 | |
| 313.15 | 0.0361 | |
| 318.15 | 0.0439 | |
| 323.15 | 0.0532 | |
| 328.15 | 0.0645 | |
| 333.15 | 0.0780 | |
| 338.15 | 0.0942 | |
| 343.15 | 0.1136 | |
| Ethyl Acetate | 298.15 | 0.0051 |
| 303.15 | 0.0063 | |
| 308.15 | 0.0077 | |
| 313.15 | 0.0094 | |
| 318.15 | 0.0115 | |
| 323.15 | 0.0140 | |
| 328.15 | 0.0170 | |
| 333.15 | 0.0206 | |
| 338.15 | 0.0249 | |
| 343.15 | 0.0300 | |
| Toluene | 298.15 | 0.0007 |
| 303.15 | 0.0009 | |
| 308.15 | 0.0011 | |
| 313.15 | 0.0013 | |
| 318.15 | 0.0016 | |
| 323.15 | 0.0020 | |
| 328.15 | 0.0024 | |
| 333.15 | 0.0029 | |
| 338.15 | 0.0035 | |
| 343.15 | 0.0042 |
Data adapted from the Journal of Chemical & Engineering Data.[4]
Experimental Protocols
The following section details a standardized methodology for the experimental determination of the solubility of this compound in organic solvents. The isothermal shake-flask method is a reliable and widely used technique for this purpose.
Isothermal Shake-Flask Method
1. Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
2. Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation (e.g., HPLC-UV or UV-Vis spectrophotometer)
3. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.
-
-
Quantification:
-
Gravimetric Method (for less volatile solvents):
-
Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.
-
Once the solvent is completely removed, weigh the flask containing the dried solute.
-
The difference in weight gives the mass of the dissolved this compound.
-
-
Chromatographic/Spectroscopic Method (Recommended for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of this compound from the calibration curve.
-
-
4. Data Analysis: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, mol/L). Repeat the experiment at different temperatures to study the temperature dependence of solubility.
Visualizations
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Signaling Pathway for Solubility Influences
The solubility of a compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. The following diagram illustrates the key interactions influencing the dissolution of this compound.
Caption: Intermolecular Forces Governing the Dissolution Process.
References
Spectroscopic Profile of 3-Chloropyridazin-4-Amine: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a structured overview of the spectroscopic data for 3-Chloropyridazin-4-Amine. Due to the limited availability of published spectroscopic data for this compound at the time of this report, representative data from its positional isomer, 6-Amino-3-chloropyridazine, is presented to illustrate the expected spectroscopic characteristics. This guide outlines the methodologies for acquiring such data and presents it in a clear, tabular format for ease of reference and comparison.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from key spectroscopic techniques. Disclaimer: The data presented below is for the isomeric compound 6-Amino-3-chloropyridazine and serves as a representative example.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data Not Available | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data Not Available | - |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong, Broad | N-H stretch (Amine) |
| 3100-3000 | Medium | C-H stretch (Aromatic) |
| 1650-1580 | Strong | N-H bend (Amine) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (Pyridazine ring) |
| 1100-1000 | Medium | C-Cl stretch |
Note: This is a generalized representation of expected IR absorptions for an amino- and chloro-substituted pyridazine.
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 129/131 | 100 / 33 | [M]+ / [M+2]+ (Molecular ion peak with chlorine isotope pattern) |
| 102 | Variable | [M-HCN]+ |
| 94 | Variable | [M-Cl]+ |
| 77 | Variable | [C₄H₃N₂]+ |
Note: The mass spectrum is expected to show a characteristic 3:1 isotopic pattern for the molecular ion due to the presence of a chlorine atom.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm). The spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, the spectral width is set from 0 to 15 ppm. For ¹³C NMR, a spectral width of 0 to 200 ppm is used, and the spectrum is typically acquired with proton decoupling to simplify the signals to singlets.
Infrared (IR) Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques. For a volatile compound, Electron Ionization (EI) coupled with a Gas Chromatography (GC) inlet is common. The sample is introduced into the high vacuum of the mass spectrometer, where it is bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z). For less volatile samples, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC) can be used. The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it forms charged droplets that yield ions of the analyte.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart of the spectroscopic analysis process.
References
An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloropyridazin-4-Amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of 3-Chloropyridazin-4-Amine (CAS No: 55928-83-1), a key intermediate in the development of biologically active molecules.[1] This guide details a probable synthetic route, outlines complete experimental protocols, and presents characterization data in a clear, structured format for research and development applications.
Overview and Physicochemical Properties
This compound, also known as 4-Amino-3-chloropyridazine, is a heterocyclic amine with the molecular formula C4H4ClN3.[2][3] Its structure is foundational for the synthesis of various pharmaceutical compounds, including Dihydroorotate dehydrogenase inhibitors.[1] Understanding its synthesis and properties is crucial for its application in medicinal chemistry and drug discovery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 55928-83-1 | [1][2][3][4] |
| Molecular Formula | C4H4ClN3 | [2][3] |
| Molecular Weight | 129.55 g/mol | [2][3] |
| Boiling Point (Predicted) | 326.9 ± 22.0 °C | [3] |
| Density (Predicted) | 1.437 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 3.91 ± 0.10 | [3] |
| Storage Temperature | 2–8 °C under inert gas | [3] |
Synthesis Pathway
The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a suitable dichloropyridazine precursor. The most direct route involves the regioselective amination of 3,4-dichloropyridazine. This reaction leverages the differential reactivity of the chlorine atoms on the pyridazine ring, allowing for the selective replacement of the chlorine at the 4-position with an amino group.
The proposed synthesis workflow is depicted below.
References
An In-depth Technical Guide to the Reactivity and Stability of 3-Chloropyridazin-4-Amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloropyridazin-4-amine is a key heterocyclic building block in medicinal chemistry and drug discovery, prized for its versatile reactivity that allows for the synthesis of a diverse range of functionalized pyridazine derivatives. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on its utility in the development of novel therapeutic agents. This document details its core chemical properties, reactivity in key transformations such as nucleophilic aromatic substitution and cross-coupling reactions, and its stability profile under various conditions. Experimental protocols and quantitative data, where available, are presented to enable researchers to effectively utilize this compound in their synthetic endeavors.
Chemical and Physical Properties
This compound, with the molecular formula C₄H₄ClN₃, is a solid at room temperature. Its structure, featuring a pyridazine ring substituted with a chlorine atom and an amino group, imparts a unique combination of electronic and steric properties that govern its reactivity and stability.
| Property | Value | Reference |
| Molecular Weight | 129.55 g/mol | [1] |
| CAS Number | 55928-83-1 | [2][3] |
| Appearance | Off-white to light yellow crystalline powder | Commercially available data |
| Melting Point | 158-162 °C | Commercially available data |
| Boiling Point | Decomposes before boiling | Inferred from thermal stability data |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | Commercially available data |
Reactivity Profile
The reactivity of this compound is primarily dictated by the presence of the chloro and amino substituents on the electron-deficient pyridazine ring. The chlorine atom at the 3-position is susceptible to nucleophilic displacement, while the amino group at the 4-position can undergo various transformations.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring activates the chlorine atom for nucleophilic aromatic substitution. This makes it a versatile precursor for the synthesis of a wide array of 3-substituted-4-aminopyridazines.
Reaction Scheme:
Caption: General scheme of nucleophilic aromatic substitution on this compound.
A variety of nucleophiles can be employed in this reaction, including amines, thiols, and alkoxides. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Expected Reactivity with Various Nucleophiles (Qualitative):
| Nucleophile | Product Class | Expected Reactivity | Notes |
| Primary/Secondary Amines | 3-Amino-pyridazin-4-amines | High | The amino group of the nucleophile attacks the carbon bearing the chlorine. The reaction is often facilitated by heat. |
| Thiols | 3-Thio-pyridazin-4-amines | High | Thiolates are excellent nucleophiles for SNAr reactions on electron-deficient heterocycles. |
| Alkoxides/Phenoxides | 3-Alkoxy/Aryloxy-pyridazin-4-amines | Moderate to High | The reactivity depends on the nucleophilicity of the alkoxide or phenoxide. Stronger bases and higher temperatures may be required. |
| Water (Hydrolysis) | 3-Hydroxy-pyridazin-4-amine | Low to Moderate | Hydrolysis is generally slow under neutral conditions but can be accelerated by acid or base catalysis and higher temperatures. |
Cross-Coupling Reactions
The chloro substituent also allows this compound to participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Logical Relationship of Cross-Coupling Reactions:
Caption: Overview of key cross-coupling reactions.
Reactions of the Amino Group
The 4-amino group can undergo typical reactions of aromatic amines, such as acylation, alkylation, and diazotization, providing further avenues for derivatization.
Stability Profile
The stability of this compound is a critical factor for its storage, handling, and use in multi-step syntheses.
Thermal Stability
General Thermal Degradation Pathway for Amines:
References
The Core Biological Significance of 3-Chloropyridazin-4-Amine: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the biological significance and utility of the heterocyclic compound, 3-Chloropyridazin-4-Amine. While direct biological activity of this compound is not extensively documented, its primary role as a versatile chemical scaffold in the synthesis of a wide array of potent and specific bioactive molecules is of considerable interest in medicinal chemistry.
Introduction: A Privileged Scaffold in Drug Design
This compound is a pyridazine derivative recognized more for its synthetic utility than for its intrinsic biological effects. The pyridazine ring is considered a "privileged structure" in medicinal chemistry due to its advantageous physicochemical properties. It is a bioisostere of phenyl and pyridine rings, and its inclusion in a molecule can lead to improved solubility, lower lipophilicity, and enhanced binding interactions with biological targets.[1] The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, contributing to the molecule's binding affinity and specificity.[2]
The specific arrangement of a reactive chlorine atom at the 3-position and an amino group at the 4-position makes this compound a highly valuable starting material for the synthesis of diverse derivatives. The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the amino group can be readily acylated or alkylated.[3] This dual functionality enables the creation of extensive libraries of compounds for screening against a multitude of biological targets.
Biological Activities of this compound Derivatives
The true biological potential of the this compound core is realized in its derivatives, which have demonstrated a broad spectrum of pharmacological activities. These include anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Derivatives of this compound have been investigated as potent anticancer agents. A notable strategy involves the molecular hybridization of the pyridazine core with other pharmacophores to target specific pathways in cancer cells. For instance, certain derivatives have been designed as Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, which is a key enzyme in DNA repair.[2] Inhibition of PARP-1 can be particularly effective in tumors with deficiencies in other DNA repair mechanisms.[2]
| Derivative Class | Target Cancer Cell Line | IC50 (µM) | Reference |
| 4-chloropyridazinoxyphenyl hybrids | Head and neck squamous cell carcinoma (HNO97) | Not specified (Growth Inhibition %) | [2] |
| 4-chloropyridazinoxyphenyl hybrids | Pharynx squamous carcinoma (FaDu) | Not specified (Growth Inhibition %) | [2] |
| 4-chloropyridazinoxyphenyl hybrids | Breast cancer (MCF-7 & SKBR3) | Not specified (Growth Inhibition %) | [2] |
| 4-chloropyridazinoxyphenyl hybrids | Triple-negative breast cancer (MDA-MB-468) | Not specified (Growth Inhibition %) | [2] |
| 4-chloropyridazinoxyphenyl hybrids | Hepatocellular carcinoma (HuH7) | Not specified (Growth Inhibition %) | [2] |
| 4-chloropyridazinoxyphenyl hybrids | Melanoma (A375) | Not specified (Growth Inhibition %) | [2] |
| 4-chloropyridazinoxyphenyl hybrids | Colorectal carcinomas (HCT116) | Not specified (Growth Inhibition %) | [2] |
| 4-chloropyridazinoxyphenyl hybrids | Non-small-cell lung cancer (H460 & A549) | Not specified (Growth Inhibition %) | [2] |
| 4-chloropyridazinoxyphenyl hybrids | Cervix cancer (HeLa) | Not specified (Growth Inhibition %) | [2] |
Anti-inflammatory Activity
The pyridazine scaffold is also prominent in the development of anti-inflammatory agents. Derivatives of this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[3]
Antimicrobial Activity
The antimicrobial potential of pyridazine derivatives is another active area of research. While specific data for derivatives of this compound is limited, the broader class of pyridazines has been explored for activity against various bacterial and fungal pathogens.[4]
Specific quantitative data on the antimicrobial activity of direct derivatives of this compound is not available in the reviewed literature.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of pyridazine derivatives.
In Vitro Anticancer Activity - MTT Assay
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (derivatives of this compound) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
PARP-1 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Component Addition: Recombinant PARP-1 enzyme, activated DNA, and the test compound at various concentrations are added to the wells.
-
Reaction Initiation: The reaction is initiated by the addition of NAD+, the substrate for PARP-1.
-
Incubation: The plate is incubated to allow the PARP-1 reaction to proceed.
-
Detection: The amount of PARP-1 activity is quantified, often using a colorimetric or fluorescent method that detects the consumption of NAD+ or the formation of poly(ADP-ribose).
-
Data Analysis: The percentage of PARP-1 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
Visualizations
Synthetic Utility of this compound
Caption: Synthetic pathways from this compound.
General Signaling Pathway Targeted by PARP-1 Inhibitors
References
- 1. Are pyridazines privileged structures? - MedChemComm (RSC Publishing) DOI:10.1039/C1MD00074H [pubs.rsc.org]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound;hydrochloride [smolecule.com]
- 4. Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture [mdpi.com]
An In-Depth Technical Guide to 3-Chloropyridazin-4-Amine: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloropyridazin-4-amine, a key heterocyclic building block in medicinal chemistry. It details the compound's physicochemical properties, synthesis, and reactivity. Special emphasis is placed on its role as a precursor in the synthesis of bioactive molecules, particularly as an intermediate for Dihydroorotate Dehydrogenase (DHODH) inhibitors, which are crucial in the de novo pyrimidine biosynthesis pathway. This document includes detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of relevant chemical and biological pathways to serve as a practical resource for researchers in drug discovery and development.
Introduction
Heterocyclic compounds are fundamental to the development of new therapeutic agents. Among these, the pyridazine scaffold has garnered significant attention due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] this compound (CAS No. 55928-83-1), a substituted pyridazine, is a valuable intermediate in organic synthesis.[3][4] Its unique arrangement of a reactive chlorine atom and an amino group on the pyridazine ring makes it a versatile precursor for the synthesis of a diverse array of more complex molecules.[5] Notably, it has been identified as a key building block for the synthesis of Dihydroorotate Dehydrogenase (DHODH) inhibitors, a class of compounds with therapeutic potential in oncology and autoimmune diseases.[3][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 55928-83-1 | [3][4] |
| Molecular Formula | C₄H₄ClN₃ | [4] |
| Molecular Weight | 129.55 g/mol | [4] |
| IUPAC Name | This compound | [7] |
| Appearance | Solid | [8] |
| Boiling Point | 326.9°C at 760 mmHg | [9] |
| Density | 1.437 g/cm³ | [9] |
| InChI | 1S/C4H4ClN3/c5-4-3(6)1-2-7-8-4/h1-2H,(H2,6,7) | [8] |
| InChI Key | MCWXCHZBZFOHFB-UHFFFAOYSA-N | [8] |
| SMILES | C1=C(C(=NN=C1)Cl)N | Inferred |
Synthesis and Reactivity
Synthesis of this compound
A proposed experimental workflow for the synthesis of this compound is depicted below. This process would likely start from 3,4-dichloropyridazine, readily synthesized from commercially available precursors.[10]
Caption: Proposed workflow for the synthesis of this compound.
3.1.1. Detailed Experimental Protocol (Inferred)
The following protocol is adapted from the synthesis of 4-amino-3,5-dichloropyridazine and is provided as a guideline for the synthesis of this compound from 3,4-dichloropyridazine.[1]
Materials:
-
3,4-Dichloropyridazine
-
Anhydrous Ethanol
-
Ammonia gas
-
Chloroform
-
Water
Procedure:
-
Prepare a saturated solution of ammonia in dry ethanol.
-
In a sealed pressure tube, combine 3,4-dichloropyridazine with the saturated ethanolic ammonia solution.
-
Heat the sealed tube to 120-130 °C for approximately five hours.
-
After cooling, carefully open the tube and concentrate the reaction mixture under reduced pressure.
-
Dissolve the resulting residue in chloroform and heat under reflux for 20 minutes.
-
Allow the solution to cool to room temperature.
-
Collect any precipitate by filtration.
-
The product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.
Reactivity of this compound
The chemical reactivity of this compound is dictated by the presence of the amino group and the chlorine atom on the electron-deficient pyridazine ring.
-
Nucleophilic Substitution of the Chlorine Atom: The chlorine at the 3-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. This is a key reaction for the elaboration of the pyridazine core into more complex molecules.[5]
-
Reactions of the Amino Group: The amino group at the 4-position can undergo a range of reactions typical of primary aromatic amines, such as acylation, alkylation, and formation of Schiff bases.[5]
These reactive sites provide a versatile platform for the synthesis of a wide variety of pyridazine derivatives.
Application as a Heterocyclic Building Block
The dual functionality of this compound makes it a valuable building block in medicinal chemistry for the construction of novel bioactive compounds.
Role in the Synthesis of DHODH Inhibitors
A significant application of this compound is as an intermediate in the synthesis of Dihydroorotate Dehydrogenase (DHODH) inhibitors.[3] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells.[6][11] By inhibiting this enzyme, the supply of pyrimidines necessary for DNA and RNA synthesis is depleted, leading to cell cycle arrest and apoptosis.
The general workflow for utilizing this compound in the synthesis of a hypothetical DHODH inhibitor is illustrated below.
Caption: General workflow for synthesizing DHODH inhibitors from this compound.
4.1.1. The De Novo Pyrimidine Biosynthesis Pathway
The de novo pyrimidine biosynthesis pathway is a critical metabolic process for cellular proliferation. DHODH catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate.
Caption: The de novo pyrimidine biosynthesis pathway and the site of action of DHODH inhibitors.
Spectroscopic Data
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the two protons on the pyridazine ring and the protons of the amino group. The chemical shifts would be influenced by the electron-withdrawing nature of the chlorine and the pyridazine ring. |
| ¹³C NMR | Four distinct signals for the carbon atoms of the pyridazine ring. |
| IR Spectroscopy | Characteristic N-H stretching and bending vibrations for the primary amine, as well as C-N and C-Cl stretching frequencies. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 129.55 g/mol , with a characteristic isotopic pattern due to the presence of chlorine. |
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant potential in medicinal chemistry. Its dual reactivity allows for the synthesis of a wide range of complex molecules. The role of this compound as a precursor to DHODH inhibitors highlights its importance in the development of new therapeutics for cancer and other proliferative diseases. This technical guide provides a foundational understanding of the properties, synthesis, and applications of this compound, serving as a valuable resource for researchers in the field. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel bioactive molecules with diverse therapeutic applications.
References
- 1. prepchem.com [prepchem.com]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 55928-83-1 [chemicalbook.com]
- 4. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Amino-4-chloropyridine | C5H5ClN2 | CID 581932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 55928-83-1 [sigmaaldrich.cn]
- 9. This compound - CAS:55928-83-1 - Sunway Pharm Ltd [3wpharm.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Chloropyridazin-4-Amine: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Among the myriad of pyridazine derivatives, 3-Chloropyridazin-4-Amine stands out as a particularly versatile and valuable building block. The presence of a reactive chlorine atom and an adjacent amino group on the pyridazine ring provides a facile entry point for a wide range of chemical modifications, allowing for the systematic exploration of chemical space and the optimization of pharmacological activity. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of anticancer agents, kinase inhibitors, and anti-inflammatory drugs. We will delve into its synthesis, biological activities, and the signaling pathways modulated by its derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular interactions and workflows.
Synthesis of Bioactive Molecules from this compound
The reactivity of the chlorine atom at the 3-position of the pyridazine ring makes it susceptible to nucleophilic substitution, a key reaction in the derivatization of this scaffold. This allows for the introduction of a diverse array of substituents, leading to the generation of large compound libraries for high-throughput screening.
A general synthetic route for the derivatization of a related scaffold, 6-Chloro-3-methoxypyridazin-4-amine, highlights the utility of cross-coupling reactions in building molecular complexity. While not directly this compound, the principles are transferable. The reactive chlorine atom allows for facile derivatization through various cross-coupling reactions, while the amino group provides an additional point for modification.[1]
For instance, N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines have been prepared by the displacement of the chlorine atom from 4-chloropyrazolo[3,4-d]pyrimidine with various amines.[2][3] This highlights a common strategy for functionalizing chloro-substituted heterocyclic cores like this compound.
Therapeutic Applications and Biological Activities
Derivatives of this compound have shown promise in a multitude of therapeutic areas, owing to their ability to interact with a variety of biological targets.
Anticancer Activity
The pyridazine scaffold is a common feature in many anticancer agents.[4] Derivatives of chloropyridazine have been investigated as promising anticancer agents, acting through various mechanisms including apoptosis induction and enzyme inhibition.[5]
One of the most significant applications of the chloropyridazine core is in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors . PARP-1 is a key enzyme in the base excision repair (BER) pathway of DNA damage repair. Its inhibition is a promising strategy for treating cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations.[6] Several pyridazine-based PARP-1 inhibitors have been developed, with some showing potency comparable to the approved drug Olaparib.[7]
Another important target for pyridazine-based anticancer agents is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key regulator of angiogenesis.[8] Inhibition of VEGFR-2 can starve tumors of their blood supply, thereby inhibiting their growth and metastasis. Several pyridazine derivatives have demonstrated potent VEGFR-2 inhibitory activity.[8][9][10][11][12][13]
The following table summarizes the in vitro anticancer activity of various pyridazine derivatives, highlighting the potential of this scaffold in oncology.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target | Reference |
| Pyridopyridazinone 8a | - | 0.036 | PARP-1 | [7] |
| Olaparib (Reference) | - | 0.034 | PARP-1 | [7] |
| Pyridazine derivative 5b | HCT-116 (Colon) | 30.3 | VEGFR-2 | [8] |
| Pyridazine derivative 6a | HCT-116 (Colon) | 33.7 | VEGFR-2 | [8] |
| Imatinib (Reference) | - | - | VEGFR-2 | [8] |
| 4-chloropyridazinoxyphenyl hybrid 3c | HNO97 (Head and Neck) | 12.22 ± 1.99 | PARP-1 | [6] |
| 4-chloropyridazinoxyphenyl hybrid 3e | HNO97 (Head and Neck) | 13 ± 1.7 | PARP-1 | [6] |
| 4-chloropyridazinoxyphenyl hybrid 4b | HNO97 (Head and Neck) | 11.13 ± 1 | PARP-1 | [6] |
| Doxorubicin (Reference) | HNO97 (Head and Neck) | 7 ± 1.7 | DNA Intercalation | [6] |
| Pyridine derivative 11d | MCF-7 (Breast) | 0.0005 | VEGFR-2 | [9] |
| Sorafenib (Reference) | - | 0.116 | VEGFR-2 | [14] |
Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Their dysregulation is implicated in numerous diseases, making them attractive drug targets. The pyridazine scaffold is a well-established "hinge-binding" motif found in many kinase inhibitors.[1]
Derivatives of pyridazine have been shown to inhibit a variety of kinases, including c-Jun N-terminal kinases (JNKs) , which are involved in stress signaling and apoptosis, and various cyclin-dependent kinases (CDKs) , which regulate the cell cycle.[15][16]
The table below presents the inhibitory activity of some pyridazine derivatives against different kinases.
| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |
| Pyridopyridazinone 8a | PARP-1 | 36 | [7] |
| Olaparib (Reference) | PARP-1 | 34 | [7] |
| Bis([2][15][17]triazolo)[4,3-a:3',4'-c]quinoxaline 23j | VEGFR-2 | 3.7 | [10] |
| Sorafenib (Reference) | VEGFR-2 | 3.12 | [10] |
| Quinoxaline derivative 11 | VEGFR-2 | 192 | [13] |
| Sorafenib (Reference) | VEGFR-2 | 82 | [13] |
| Pyridine derivative 16 | VEGFR-2 | 123 | [14] |
Anti-inflammatory and Antimicrobial Activities
Research indicates that this compound hydrochloride and its derivatives exhibit notable biological activities in the anti-inflammatory and antimicrobial domains.[18] Some pyridazine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation, with efficacy comparable to established anti-inflammatory drugs.[18] Additionally, certain pyrazine derivatives, structurally related to pyridazines, have demonstrated activity against Mycobacterium tuberculosis.[19][20]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound derivatives are exerted through their modulation of specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that ultimately leads to endothelial cell proliferation, migration, and survival. Pyridazine-based inhibitors can block this pathway by competing with ATP for binding to the kinase domain of VEGFR-2, thereby preventing its activation.
Caption: VEGFR-2 signaling pathway and its inhibition by pyridazine derivatives.
PARP-1 and DNA Damage Repair
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA single-strand break repair through the base excision repair (BER) pathway. When a single-strand break occurs, PARP-1 binds to the damaged site and synthesizes a poly(ADP-ribose) (PAR) chain, which recruits other DNA repair proteins. In cancer cells with deficient homologous recombination (HR) repair (e.g., BRCA1/2 mutations), inhibition of PARP-1 leads to the accumulation of double-strand breaks during DNA replication, resulting in synthetic lethality.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK Kinase Assay [whitelabs.org]
- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
- 16. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Buy this compound;hydrochloride [smolecule.com]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
Methodological & Application
Synthesis of 3-Chloropyridazin-4-Amine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-Chloropyridazin-4-Amine and its derivatives. This class of compounds serves as a versatile scaffold in medicinal chemistry, with applications in the development of kinase inhibitors and other therapeutic agents. The following sections detail the synthetic routes, experimental procedures, and applications of these compounds, supported by quantitative data and visual diagrams.
Synthesis of this compound
Reaction Scheme:
References
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Chloropyridazin-4-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine moiety is a key structural motif in a multitude of biologically active compounds, making it a privileged scaffold in medicinal chemistry and drug discovery. The functionalization of the pyridazine core is crucial for the exploration of new chemical space and the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, and vinyl substituents.
These application notes provide a detailed protocol for the Suzuki coupling reaction of 3-chloropyridazin-4-amine with various boronic acids. This reaction is instrumental in the synthesis of 3-substituted-pyridazin-4-amine derivatives, which are valuable intermediates in the development of pharmaceuticals for a range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2][3] The presence of the amino group on the pyridazine ring can present challenges, such as potential catalyst inhibition, necessitating careful optimization of reaction conditions.[4] This document outlines robust methodologies to achieve efficient and high-yielding coupling reactions.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base.[5] In the case of this compound, the chlorine atom at the 3-position serves as the leaving group for the coupling with a variety of boronic acids or their corresponding esters. The catalytic cycle, as illustrated below, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Experimental Protocols
This section provides a general, robust protocol for the Suzuki coupling of this compound with arylboronic acids. The conditions provided are a starting point and may require optimization for specific substrates.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DME), degassed
-
Water, degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and Schlenk line or glovebox
General Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).[4]
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[4][7] The reaction can be performed using a conventional heating mantle or a microwave reactor for accelerated reaction times.[7]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[4][6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volumes).[4]
-
Combine the organic layers and wash with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-arylpyridazin-4-amine.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative, albeit generalized, reaction conditions and outcomes for the Suzuki coupling of this compound with various arylboronic acids, based on protocols for structurally similar compounds.[4] Actual yields may vary depending on the specific substrates and precise reaction conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 78 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 90 | 8 | 85 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | DME/H₂O (4:1) | 110 | 6 | 82 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq.) | DME/EtOH/H₂O | 80 | 16 | 75[8] |
| 5 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | 72 |
Applications in Drug Development
Pyridazine derivatives are integral to numerous approved drugs and clinical candidates.[1] The ability to readily synthesize a diverse library of 3-arylpyridazin-4-amines via Suzuki coupling is of significant interest to drug development professionals. These scaffolds can be further elaborated to generate novel chemical entities with a wide range of biological activities. The introduction of various aryl and heteroaryl groups at the 3-position allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates. Furthermore, these modifications can modulate the interaction of the molecule with its biological target, leading to improved potency and selectivity. The 3-aminopyridazine core itself is found in approved drugs, highlighting the importance of this structural class.[1]
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. Electron-rich and bulky phosphine ligands can be particularly effective for coupling with chloro-heterocycles.[9] Increasing the reaction temperature or switching to a microwave reactor may also improve yields. Ensure all reagents and solvents are thoroughly degassed to prevent catalyst deactivation.
-
Side Reactions: The presence of the free amino group can sometimes lead to side reactions. While many modern catalysts show good tolerance, protection of the amine may be necessary in some cases. Alternatively, screening a wider range of bases can help minimize side product formation.
-
Protodeboronation: The decomposition of the boronic acid (protodeboronation) can be a competing reaction. Using a slight excess of the boronic acid and ensuring anhydrous conditions (for the non-aqueous part of the solvent system) can mitigate this issue.
By following these protocols and considering the optimization strategies, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of a diverse range of 3-arylpyridazin-4-amine derivatives for applications in drug discovery and development.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]
- 3. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloropyridazin-4-Amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 3-Chloropyridazin-4-Amine. This reaction is a powerful tool for the synthesis of novel substituted pyridazin-4-amine derivatives, which are important scaffolds in medicinal chemistry.
The Buchwald-Hartwig amination is a versatile cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine.[1] This method is particularly valuable for the synthesis of complex amines that are difficult to access through traditional methods.[2] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base in an anhydrous aprotic solvent.[3][4]
Data Presentation: Reaction Parameters and Expected Outcomes
The successful amination of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions and expected yields based on analogous reactions with other heteroaryl chlorides. Optimization will be necessary for specific amine coupling partners.
| Amine Substrate (Example) | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 75-90 |
| n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 12-24 | 60-80 |
| Morpholine | Pd₂(dba)₃ (2) | DavePhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 16-24 | 70-85 |
| Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | KOtBu (1.5) | Dioxane | 110 | 12-24 | 65-85 |
Experimental Protocols
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., Xantphos, 2-4 mol%) OR a palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating plate/mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if not using a precatalyst), and base under an inert atmosphere.
-
Addition of Reactants: Add this compound to the Schlenk tube.
-
Inerting the Vessel: Seal the tube and evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Amine Addition: Add the anhydrous solvent via syringe, followed by the amine coupling partner.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-pyridazin-4-amine.
Visualizations
The following diagrams illustrate the general catalytic cycle and the experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols: Leveraging 3-Chloropyridazin-4-Amine in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a well-established hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] Small molecule kinase inhibitors have emerged as a cornerstone of modern pharmacology, with a significant number of approved drugs targeting the ATP-binding site of these enzymes. The development of potent and selective kinase inhibitors often relies on heterocyclic scaffolds that can effectively mimic the hinge-binding interactions of the native ATP ligand.
The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its ability to form key hydrogen bond interactions within the kinase hinge region.[2] This document provides detailed application notes and protocols for the utilization of 3-Chloropyridazin-4-Amine as a versatile building block in the synthesis of novel kinase inhibitors. The strategic placement of the chloro and amino functionalities on the pyridazine ring offers multiple avenues for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
While specific data for inhibitors derived directly from this compound is not extensively available in the public domain, this document will utilize data and protocols from structurally related pyridazine-based inhibitors to demonstrate its potential and provide robust methodologies for its application in targeting key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Aurora Kinases.
Data Presentation: Representative Kinase Inhibitory Activity
The following table summarizes the inhibitory activities of hypothetical kinase inhibitors derived from a pyridazine core, showcasing the potential potency of compounds synthesized using this compound as a starting scaffold. The data is based on published information for analogous pyridazine-containing kinase inhibitors.
| Hypothetical Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Hypothetical-1 | VEGFR2 | 15 - 75 | Sorafenib | 90 |
| Hypothetical-2 | p38α MAPK | 5 - 30 | BIRB 796 | 0.1 |
| Hypothetical-3 | Aurora A | < 150 | MLN8237 (Alisertib) | 1.2 |
Experimental Protocols
Protocol 1: Synthesis of the Starting Material: this compound
A plausible synthetic route to this compound involves the amination of a corresponding trichloropyridazine precursor. This method is adapted from procedures for similar pyridazine derivatives.
Materials:
-
3,4,6-Trichloropyridazine
-
Aqueous Ammonia (28-30%)
-
Dioxane or Ethanol
-
Glass pressure vessel
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable eluents)
Procedure:
-
In a glass pressure vessel, dissolve 3,4,6-trichloropyridazine (1.0 eq) in dioxane or ethanol.
-
Add aqueous ammonia (3.0-5.0 eq).
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to afford this compound.
Protocol 2: Synthesis of a Pyridazinylamino-Pyrimidine Based Kinase Inhibitor
This protocol describes a general method for the synthesis of a kinase inhibitor core structure through a nucleophilic aromatic substitution (SNA) reaction between this compound and a substituted 2-chloropyrimidine.
Materials:
-
This compound
-
Substituted 4-Aryl-2-chloropyrimidine
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
n-Butanol or 2-Pentanol
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add this compound (1.1 eq), the substituted 4-Aryl-2-chloropyrimidine (1.0 eq), and the solvent (n-butanol or 2-pentanol).
-
Add the base, such as DIPEA (1.2 eq).
-
Heat the reaction mixture to reflux (typically 100-140 °C) for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms upon cooling, collect the product by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the final pyridazinylamino-pyrimidine kinase inhibitor.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors. Derivatives of this compound can be designed to modulate these pathways.
Caption: VEGFR2 Signaling Pathway leading to cell proliferation.
Caption: p38 MAPK Signaling Pathway in response to stress.
Experimental Workflow
The general workflow for the synthesis and evaluation of kinase inhibitors from this compound is depicted below.
Caption: General workflow for kinase inhibitor synthesis.
Logical Relationships in SAR Studies
The following diagram illustrates the logical progression of a structure-activity relationship (SAR) study for optimizing kinase inhibitors derived from the pyridazine scaffold.
Caption: Structure-Activity Relationship (SAR) logic diagram.
References
3-Chloropyridazin-4-Amine: A Versatile Pharmacophore for Modern Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-chloropyridazin-4-amine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to participate in key hydrogen bonding interactions make it a valuable pharmacophore for the design of potent and selective inhibitors of various biological targets. This document provides an overview of its application in drug design, focusing on its role in the development of anticancer agents, particularly PARP-1 and kinase inhibitors. Detailed experimental protocols for the synthesis and biological evaluation of derivatives are also presented.
Application Notes
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a common feature in many biologically active compounds. The specific substitution pattern of this compound, featuring a chlorine atom at the 3-position and an amino group at the 4-position, provides a versatile platform for chemical modification. The chlorine atom can be readily displaced via nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR). The amino group provides a key hydrogen bond donor, crucial for interaction with the hinge region of kinases and other ATP-binding proteins.
Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)
Derivatives of this compound have shown promise as potent inhibitors of PARP-1, an enzyme critical for DNA single-strand break repair. In cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to synthetic lethality.
A series of novel 4-chloropyridazinoxyphenyl conjugates have been designed and synthesized as potential PARP-1 inhibitors.[1] These compounds have demonstrated significant cytotoxic activity against various cancer cell lines and direct inhibition of PARP-1.
Kinase Inhibition
The pyridazine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, mimicking the adenine region of ATP and enabling interaction with the hinge region of the kinase active site.
While direct derivatives of this compound as kinase inhibitors are an active area of research, the broader class of 3,6-disubstituted pyridazines has yielded potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[2] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data
The following tables summarize the in vitro activity of representative compounds derived from pyridazine scaffolds.
Table 1: In Vitro PARP-1 Inhibition and Cytotoxicity of 4-Chloropyridazinoxyphenyl Conjugates [1]
| Compound | PARP-1 IC₅₀ (nM) | Cytotoxicity IC₅₀ (µM) vs. FaDu | Cytotoxicity IC₅₀ (µM) vs. HNO97 | Cytotoxicity IC₅₀ (µM) vs. MDA-MB-468 |
| 3c | 1.8 ± 0.1 | 1.5 ± 0.1 | 1.2 ± 0.1 | 1.9 ± 0.2 |
| 3d | 2.1 ± 0.2 | 2.1 ± 0.2 | 1.8 ± 0.2 | 2.5 ± 0.3 |
| 3e | 1.5 ± 0.1 | 1.2 ± 0.1 | 1.0 ± 0.1 | 1.6 ± 0.2 |
| Olaparib | 1.9 ± 0.2 | 2.5 ± 0.3 | 2.1 ± 0.2 | 3.0 ± 0.4 |
Table 2: In Vitro CDK2 Inhibition and Cytotoxicity of 3,6-Disubstituted Pyridazines [2]
| Compound | CDK2 IC₅₀ (nM) | Cytotoxicity IC₅₀ (µM) vs. T-47D | Cytotoxicity IC₅₀ (µM) vs. MDA-MB-231 |
| 11h | 43.8 | 1.85 ± 0.06 | 2.44 ± 0.08 |
| 11l | 55.6 | 1.12 ± 0.04 | 1.30 ± 0.04 |
| 11m | 20.1 | 0.43 ± 0.01 | 0.99 ± 0.03 |
Experimental Protocols
Protocol 1: General Synthesis of 3-Amino-6-substituted-pyridazine Derivatives
This protocol describes a general two-step synthesis of 3-amino-6-substituted-pyridazine derivatives starting from 3,6-dichloropyridazine, a common precursor to the this compound pharmacophore.
Step 1: Mono-amination of 3,6-Dichloropyridazine [3][4]
-
To a pressure vessel, add 3,6-dichloropyridazine (1.0 eq).
-
Add a solution of aqueous ammonia (e.g., 28-30% NH₄OH, 5-10 eq) in a suitable solvent such as methanol or dioxane.
-
Seal the vessel and heat the reaction mixture to 120-130 °C for 12-30 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 3-amino-6-chloropyridazine, will often precipitate and can be collected by filtration.
-
Wash the precipitate with a suitable solvent (e.g., ethyl acetate/hexane mixture) and dry to yield the product, which can often be used without further purification.
Step 2: Suzuki Cross-Coupling for C-6 Substitution [3]
-
To a microwave vial, add 3-amino-6-chloropyridazine (1.0 eq), an appropriate aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system, such as a mixture of dioxane and water.
-
Degas the mixture with nitrogen or argon for 5-10 minutes.
-
Seal the vial and heat in a microwave reactor to 120-150 °C for 20-40 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-6-substituted-pyridazine.
Protocol 2: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)[5][6]
This assay measures the incorporation of biotinylated NAD+ into histone proteins, catalyzed by PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.1% BSA)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compounds and positive control (e.g., Olaparib)
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in assay buffer containing a final DMSO concentration of ≤1%.
-
To the histone-coated wells, add the assay buffer.
-
Add the test compounds or vehicle control to the respective wells.
-
Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer.
-
Initiate the reaction by adding the master mix to all wells.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate three times with wash buffer (e.g., PBST).
-
Add streptavidin-HRP conjugate diluted in blocking buffer and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the chemiluminescent HRP substrate.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Protocol 3: Apoptosis Assay by Annexin V Staining and Flow Cytometry[7][8]
This method detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
Annexin V-FITC (or other fluorophore) conjugate
-
Propidium Iodide (PI) solution
-
Annexin V binding buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualizations
Caption: PARP-1 Inhibition and Induction of Apoptosis.
Caption: CDK2 Inhibition and Cell Cycle Arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
Application Note: A Protocol for the N-Alkylation of 3-Chloropyridazin-4-Amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-alkylated pyridazine derivatives are significant scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of biologically active compounds. This document provides a detailed protocol for the N-alkylation of 3-chloropyridazin-4-amine, a versatile building block for drug discovery and development. The protocol is based on established methodologies for the N-alkylation of related aminopyridines and other heterocyclic amines.
Introduction
The pyridazine core is a privileged structure in numerous pharmaceuticals. N-alkylation of substituted pyridazines, such as this compound, allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The chlorine substituent at the 3-position and the amino group at the 4-position provide orthogonal handles for further chemical modifications, making N-alkylated this compound derivatives valuable precursors in the synthesis of complex molecules. Challenges in the N-alkylation of such electron-deficient and potentially reactive substrates include controlling selectivity to achieve mono-alkylation and preventing undesired side reactions.[1][2] This protocol outlines a general procedure to address these challenges.
General Reaction Scheme
The N-alkylation of this compound can be achieved through nucleophilic substitution using an appropriate alkylating agent, typically an alkyl halide, in the presence of a base.
General Reaction for N-alkylation of this compound
Experimental Protocol: N-Alkylation using Alkyl Halide
This protocol describes a general method for the selective N-monoalkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))[1][3]
-
Solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile (MeCN), isopropanol)[1][3]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Add the chosen solvent (e.g., DMF or acetonitrile) to dissolve or suspend the starting material.
-
Add the base (e.g., K₂CO₃, 2.0-3.0 equivalents).[3]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkyl halide (1.0-1.2 equivalents) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically between 50-100 °C) and stir for 4-24 hours. The reaction progress should be monitored by TLC.[1][4]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid base and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Extraction: Partition the residue between ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[5]
-
Analysis: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield the purified N-alkylated this compound. Characterize the final product by NMR and mass spectrometry.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes based on analogous reactions reported in the literature.
Table 1: Summary of Typical Reaction Conditions for N-Alkylation of Aminopyridazines
| Parameter | Condition | Reference |
| Substrate | This compound | - |
| Alkylating Agent | Alkyl Halide (R-X, X=Br, I) | [1][6] |
| Base | K₂CO₃, Cs₂CO₃, CsOAc | [1][3] |
| Solvent | DMF, Acetonitrile, Isopropanol | [1][3] |
| Temperature | 50 - 100 °C | [1] |
| Reaction Time | 4 - 24 hours | [3] |
Table 2: Representative Quantitative Data from N-Alkylation of a Structurally Similar Aminopyridine
Data presented here is for the N-alkylation of 3-amino-4-chloropyridine and serves as an estimate for the target reaction.
| Alkylating Agent | Yield (%) | Reference |
| 4-Methylbenzyl chloride | 88 | [5] |
| 2,3-Dimethoxybenzyl chloride | 83 | [5] |
| Cinnamyl bromide | 76 | [5] |
Visualizations
Experimental Workflow Diagram
Caption: Figure 1: Workflow for the N-alkylation of this compound.
Logical Relationship Diagram
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Synthesis of Agrochemical Scaffolds from 3-Chloropyridazin-4-Amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of advanced agrochemical scaffolds utilizing 3-Chloropyridazin-4-Amine as a versatile starting material. The unique arrangement of the chloro and amino functionalities on the pyridazine ring allows for a diverse range of chemical transformations, leading to novel compounds with potential herbicidal, fungicidal, or insecticidal properties. The following protocols detail two key synthetic pathways: the formation of a diazonium salt for subsequent azo coupling, and the synthesis of an N-pyridazinyl acetamide for further derivatization.
Core Concepts in the Utilization of this compound
This compound is a valuable building block in agrochemical synthesis due to its dual reactivity. The primary amino group at the 4-position can be readily diazotized to form a reactive diazonium salt, which is a key intermediate for the synthesis of azo compounds. Such compounds are known to possess biological activity. Alternatively, the amino group can undergo acylation or alkylation. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, which is a common strategy in the development of bioactive molecules.[1]
Derivatives of pyridazine are integral to a variety of agrochemicals, including herbicides and fungicides.[2] The strategic modification of the pyridazine core, facilitated by starting materials like this compound, enables the exploration of new chemical spaces in the quest for more effective and selective crop protection agents.
Synthetic Pathway 1: Diazotization and Azo Coupling for the Synthesis of a Pyridazinyl Azo Compound
This protocol describes the diazotization of this compound and its subsequent coupling with 2-naphthol to form a representative azo compound. Azo compounds derived from heterocyclic amines are of interest in agrochemical research for their potential biological activities.
Caption: Synthetic workflow for a pyridazinyl azo compound.
Experimental Protocol 1: Synthesis of 1-((3-chloropyridazin-4-yl)diazenyl)naphthalen-2-ol
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
-
Diazotization:
-
In a 250 mL beaker, suspend 1.30 g (10 mmol) of this compound in 50 mL of water and 3 mL of concentrated HCl.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred suspension of this compound, maintaining the temperature below 5 °C.
-
Continue stirring for 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a 500 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring.
-
A deep red precipitate should form immediately.
-
Continue stirring for 1 hour in the ice bath.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Recrystallize the crude product from an ethanol/water mixture to yield the pure azo dye.
-
Dry the product in a vacuum oven at 60 °C.
-
| Parameter | Value |
| Yield | 85-95% |
| Appearance | Deep red solid |
| Melting Point | 210-215 °C |
Synthetic Pathway 2: N-Acetylation and Nucleophilic Aromatic Substitution
This pathway demonstrates the synthesis of an N-acetylated intermediate, which can then undergo nucleophilic aromatic substitution. This two-step process is a common strategy for building complexity in agrochemical candidates.
Caption: Workflow for N-acetylation and subsequent nucleophilic substitution.
Experimental Protocol 2A: Synthesis of N-(3-chloropyridazin-4-yl)acetamide
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Dissolve 1.30 g (10 mmol) of this compound in 20 mL of pyridine in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.12 g (11 mmol) of acetic anhydride to the solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture into 100 mL of ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry to obtain the product.
| Parameter | Value |
| Yield | 90-98% |
| Appearance | Off-white solid |
| Melting Point | 185-190 °C |
Experimental Protocol 2B: Synthesis of N-(3-phenoxypyridazin-4-yl)acetamide
Materials:
-
N-(3-chloropyridazin-4-yl)acetamide
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 1.72 g (10 mmol) of N-(3-chloropyridazin-4-yl)acetamide in 30 mL of DMF in a 100 mL round-bottom flask, add 1.04 g (11 mmol) of phenol and 2.07 g (15 mmol) of potassium carbonate.
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Monitor the reaction by thin-layer chromatography.
-
After completion, cool the mixture to room temperature and pour it into 150 mL of cold water.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with water and recrystallize from ethanol to afford the pure product.
| Parameter | Value |
| Yield | 75-85% |
| Appearance | White crystalline solid |
| Melting Point | 160-165 °C |
Conclusion
The protocols outlined above demonstrate the utility of this compound as a versatile precursor for the synthesis of diverse agrochemical scaffolds. The reactivity of both the amino and chloro groups allows for the construction of complex molecules through well-established synthetic transformations. These application notes serve as a foundational guide for researchers in the development of novel and effective agrochemical compounds. Further derivatization of the products described herein could lead to the discovery of next-generation crop protection agents.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Chloropyridazin-4-Amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-chloropyridazin-4-amine. This versatile building block is a key intermediate in the synthesis of a wide range of substituted pyridazine derivatives with significant potential in medicinal chemistry and drug discovery. The following sections detail common palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing generalized procedures and specific examples adapted from related compounds.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2] These reactions are indispensable in modern organic synthesis, particularly in the pharmaceutical industry, for the construction of complex molecular architectures.[2] For a substrate like this compound, these methods allow for the introduction of diverse functionalities at the 3-position, leading to novel compounds with potential biological activity.[3] The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations, especially when dealing with chloro-heteroarenes which can be less reactive than their bromo or iodo counterparts.[4][5]
Suzuki-Miyaura Coupling: Synthesis of 3-Arylpyridazin-4-amines
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound (typically a boronic acid or its ester) and an organic halide.[6][7] This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.
General Reaction Scheme:
References
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Chloropyridazin-4-Amine with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in medicinal chemistry and drug development due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[1][2]
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura coupling of 3-Chloropyridazin-4-Amine with various boronic acids. The resulting 3-aryl-pyridazin-4-amine scaffold is a key structural motif in many biologically active molecules. The presence of both a chloro-substituent and a primary amine on the pyridazine ring presents unique challenges and considerations for this transformation, which are addressed herein. While the chloro group is generally less reactive than bromo or iodo substituents, successful coupling can be achieved with the appropriate choice of catalyst, ligand, and reaction conditions.[3] Notably, for many similar heteroaromatic amines, the primary amine functionality is tolerated under standard Suzuki coupling conditions, obviating the need for protection and deprotection steps.[4]
Reaction Principle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the palladium(0) complex to the C-Cl bond of this compound, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the desired 3-aryl-pyridazin-4-amine product and regenerate the active palladium(0) catalyst.[1][5]
Experimental Protocols
The following protocols are generalized based on successful Suzuki-Miyaura couplings of structurally similar substrates, such as other chloropyridazines, chloropyridines, and amino-substituted heteroaryl halides.[4][6][7][8] Optimization may be required for specific boronic acids.
Protocol 1: Conventional Thermal Heating
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)
-
Ligand (if using a precursor like Pd(OAc)₂, e.g., XPhos, SPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DME, THF/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 0.1 M concentration relative to the limiting reagent).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the desired 3-aryl-pyridazin-4-amine.
Protocol 2: Microwave-Assisted Synthesis
For less reactive boronic acids or to reduce reaction times, microwave-assisted heating can be highly effective.[3]
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial with a stir bar
Procedure:
-
In a microwave synthesis vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 3.0 eq).
-
Add the degassed solvent (e.g., 1,4-Dioxane/Water 2:1).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-140 °C for 15-60 minutes.
-
Monitor the reaction progress and perform work-up and purification as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and expected yields based on literature for analogous Suzuki-Miyaura couplings of chloro-heterocycles.[3][6][7][8]
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield Range (%) | Reference |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/EtOH/H₂O | 80 | 48 | 14-28 | [7] |
| Pd₂(dba)₃/P(t-Bu)₃ (cat.) | P(t-Bu)₃ | KF (spray-dried) | THF | 50 | 12-18 | Moderate | [3] |
| Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | Good-Excellent | [3] |
| PdCl₂(dppf) (cat.) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 100 | 12-18 | 80 (for similar substrate) | [9] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Considerations
-
Low Reactivity: Aryl chlorides are less reactive than bromides or iodides. If the reaction is sluggish, consider using a more active catalyst system (e.g., one with a bulky, electron-rich phosphine ligand like XPhos or SPhos), increasing the reaction temperature, or employing microwave heating.[3]
-
Hydrodehalogenation: A common side product is the dehalogenated starting material (pyridazin-4-amine). This can be minimized by ensuring strictly anaerobic conditions and using appropriate bases.
-
Homocoupling: Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can be beneficial, but large excesses should be avoided.
-
Boronic Acid Stability: Some heteroarylboronic acids are prone to protodeboronation under the reaction conditions. Using boronate esters (e.g., pinacol esters) can sometimes improve stability and yields.[2]
-
Amine Interference: While the amine is generally tolerated, in some specific cases, it might coordinate to the palladium center and inhibit catalysis. If this is suspected, protection of the amine group (e.g., as a Boc-carbamate) may be necessary, followed by a deprotection step.[4]
By following these guidelines and protocols, researchers can effectively synthesize a diverse range of 3-aryl-pyridazin-4-amine derivatives for applications in drug discovery and development.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloropyridazin-4-Amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-Chloropyridazin-4-Amine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: Why is the yield of my this compound synthesis consistently low?
Low yields can stem from several factors, including incomplete reactions, suboptimal conditions, or the formation of side products.
-
Potential Cause: Incomplete Reaction
-
Solution: The reaction may not be reaching completion. Consider extending the reaction time or moderately increasing the temperature. Ensure efficient mixing to maximize contact between reactants. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]
-
-
Potential Cause: Suboptimal Reaction Conditions
-
Solution: The choice of solvent, base, and temperature are critical for successful amination.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for Nucleophilic Aromatic Substitution (SNAr) aminations on chloro-heterocycles.[2] If you are using a protic solvent, consider switching to an anhydrous non-protic alternative to avoid potential side reactions.
-
Base: The strength and type of base can significantly influence the reaction outcome. For aminations, a non-nucleophilic base is often required to deprotonate the amine without competing in the substitution reaction. If using a strong base like sodium tert-butoxide (NaOtBu) leads to degradation, consider a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), potentially at a higher temperature.[2]
-
Temperature: Amination reactions on heterocyclic rings often require elevated temperatures to proceed at a reasonable rate. A gradual increase in temperature, for example to 80-110 °C, may improve the yield.[2] Microwave-assisted synthesis can also be a valuable tool to shorten reaction times and potentially increase yields.[3]
-
-
-
Potential Cause: Side Reactions and Impurity Formation
-
Solution: The formation of undesired isomers or other byproducts can significantly reduce the yield of the target compound.
-
Isomer Formation: In the case of starting with a di- or tri-chlorinated pyridazine, the amination can occur at different positions. To improve selectivity, carefully control the reaction temperature and the stoichiometry of your reactants.[3] Stepwise addition of reagents might also help in directing the reaction towards the desired product.[3]
-
Degradation: The starting materials or the product might be sensitive to the reaction conditions. If you suspect degradation, consider using milder reaction conditions, such as a lower temperature or a weaker base.[1]
-
-
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?
Poor selectivity is a common challenge in the synthesis of substituted pyridazines.
-
Potential Cause: Multiple Reactive Sites
-
Solution: When starting from a precursor like 3,4-dichloropyridazine, the incoming amine can potentially react at either chlorine-substituted position. To favor the formation of this compound, optimization of the reaction conditions is key.
-
Temperature Control: Running the reaction at a lower temperature may favor the kinetically controlled product, while a higher temperature might favor the thermodynamically more stable product. Experimenting with a range of temperatures is recommended.[3]
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity of the reaction. A systematic screening of different solvents may reveal conditions that favor the desired isomer.
-
-
-
Potential Cause: Di-substitution
-
Solution: If you are observing the formation of a di-amino pyridazine, it indicates that the mono-substituted product is reacting further.
-
Stoichiometry: Carefully control the stoichiometry of the amine nucleophile. Using a slight excess of the dichloropyridazine starting material may help to minimize the di-substitution product.
-
Slow Addition: Adding the amine solution dropwise to the reaction mixture can help to maintain a low concentration of the nucleophile, thereby reducing the likelihood of a second substitution reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common precursor for the synthesis of this compound is 3,4-dichloropyridazine. The synthesis involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms is displaced by an amino group.
Q2: Are there any alternative methods to a direct amination of a dichloropyridazine?
Yes, alternative synthetic routes can be considered. For instance, one could start with a precursor that already contains the amine group (or a protected form) and then introduce the chlorine atom. However, the direct amination of a suitable chloro-substituted pyridazine is often a more straightforward approach.
Q3: How can I effectively purify the final product?
Purification of this compound can typically be achieved through standard laboratory techniques.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for purification.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a common and effective purification technique.[1][4] The choice of eluent will depend on the polarity of the product and any impurities present. A gradient elution might be necessary to achieve good separation.
Quantitative Data Summary
The following table summarizes reaction conditions and corresponding yields for the synthesis of related aminopyridazine and aminopyridine compounds, which can serve as a reference for optimizing the synthesis of this compound.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3,4,5-Trichloropyridazine | Ammonium hydroxide, Ethanol, 120°C, Microwave, 25 min | 4-Amino-3,5-dichloropyridazine | 36% | [4] |
| 4,6-Dichloropyrimidine | Adamantane-containing amine, K₂CO₃, DMF, 140°C | Mono-aminated pyrimidine | 60-99% | [5] |
| 3-Amino-6-chloropyridazine | Arylboronic acid, Pd(0) catalyst | 3-Amino-6-arylpyridazine | 23-65% | [6] |
| N-Boc-3-aminopyridine | Directed metalation, Hexachloroethane | N-Boc-3-Amino-4-chloropyridine | 64% | [7] |
Experimental Protocols
General Procedure for Amination of Dichloropyridazine (Adapted from related syntheses)
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dichloropyridazine starting material in a suitable anhydrous solvent (e.g., DMF, DMSO, or Toluene).[2]
-
Addition of Reagents: Add the appropriate base (e.g., K₂CO₃, Cs₂CO₃, or NaOtBu).[2] To this mixture, add the amine source (e.g., a solution of ammonia in an organic solvent or an ammonium salt).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-140°C) and stir for the required amount of time.[2][5] Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solid precipitate has formed, it may be the product or a salt, which can be filtered. The filtrate can be concentrated under reduced pressure. The residue is then typically partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.[1]
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for improving the yield of this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3,5-dichloropyridazin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Chloropyridazin-4-Amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Chloropyridazin-4-Amine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. Potential impurities include:
-
Unreacted Starting Materials: Such as 3,4-dichloropyridazine.
-
Isomeric Byproducts: Depending on the synthetic route, formation of isomers like 5-Chloropyridazin-4-Amine is possible.
-
Over-amination Products: Reaction of the product with another amine molecule.
-
Solvent Residues: High-boiling point solvents used in the reaction, such as DMF or DMSO.
Q2: What is the best initial approach to purify crude this compound?
A2: For most common scenarios, a well-optimized recrystallization is the most efficient first-pass purification method. It is effective at removing baseline impurities and unreacted starting materials. If recrystallization fails to yield a product of desired purity, column chromatography is the recommended next step.
Q3: How do I choose a suitable solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, consider solvents such as ethanol, isopropanol, toluene, or mixtures like ethanol/water or toluene/heptane. It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific crude material.
Q4: My compound streaks on the silica gel column. How can I prevent this?
A4: Streaking of amines on silica gel is a common issue due to the interaction of the basic amine with the acidic silica. To mitigate this, you can add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (Et3N) or ammonia in methanol is added to the mobile phase to improve peak shape and reduce tailing.
Q5: How can I effectively remove residual high-boiling point solvents like DMF or DMSO?
A5: Residual high-boiling point solvents can often be removed by performing an aqueous workup. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine multiple times. For stubborn residues, an azeotropic distillation with a solvent like toluene under reduced pressure can be effective.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | - The solution is not saturated.- The chosen solvent is too good a solvent at all temperatures. | - Evaporate some of the solvent to increase the concentration.- Add a co-solvent in which the compound is less soluble (e.g., water or heptane).- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of pure product. |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is too high, causing the compound to melt before dissolving.- The solution is supersaturated. | - Use a lower-boiling point solvent.- Re-heat the solution until the oil dissolves, then allow it to cool more slowly.- Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling. |
| Low recovery of the purified product. | - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the crystallization mixture in an ice bath to minimize solubility.- Pre-heat the filtration funnel and flask before hot filtration. |
| The purified product is still impure. | - The chosen solvent does not effectively differentiate between the product and impurities.- The cooling process was too rapid, trapping impurities. | - Experiment with different recrystallization solvents or solvent mixtures.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Consider a second recrystallization step. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | - The eluent system is not optimized.- The column was not packed properly. | - Perform TLC analysis with various solvent systems to find an optimal eluent with a good Rf value for the product (typically 0.2-0.4).- Consider using a gradient elution.- Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| The product is not eluting from the column. | - The eluent is not polar enough.- The compound is strongly interacting with the silica gel. | - Gradually increase the polarity of the eluent.- Add a basic modifier like triethylamine (0.5-2%) to the eluent to reduce interaction with the silica. |
| The collected fractions are still impure. | - The column was overloaded with crude material.- The fractions were collected too broadly. | - Use an appropriate amount of crude material for the column size (typically 1-5% of the silica gel weight).- Collect smaller fractions and analyze them by TLC before combining. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture with stirring (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane/methanol) and spot it on a TLC plate. Develop the plate using various eluent systems (e.g., mixtures of hexane/ethyl acetate or dichloromethane/methanol). Add 0.5-1% triethylamine to the eluent to prevent streaking. The ideal eluent should give the product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the elution process by TLC analysis of the collected fractions.
-
Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Technical Support Center: 3-Chloropyridazin-4-Amine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloropyridazin-4-Amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity profiles and reaction optimization.
Problem 1: Presence of Multiple Isomers in the Final Product
Question: My post-reaction analysis (HPLC/GC-MS) of the this compound synthesis shows multiple peaks with the same mass, suggesting the presence of isomers. What are the likely isomeric impurities and how can I minimize them?
Answer:
When synthesizing this compound, particularly from starting materials like 3,4-dichloropyridazine, the formation of regioisomers is a common challenge.
Likely Impurities:
-
4-Chloro-3-aminopyridazine: This is the most probable regioisomer formed during the amination of 3,4-dichloropyridazine. The amino group attacks the C3 position instead of the C4 position.
-
Dichloropyridazin-amine isomers: If starting from 3,4,5-trichloropyridazine, a mixture of dichloropyridazin-amine isomers can be formed.[1]
Troubleshooting Steps:
-
Reaction Temperature Control: The regioselectivity of the amination reaction is often temperature-dependent. Carefully controlling the reaction temperature, typically keeping it as low as feasible while ensuring a reasonable reaction rate, can favor the formation of the desired isomer.
-
Choice of Aminating Agent and Solvent: The nature of the aminating agent (e.g., ammonia, ammonium hydroxide) and the solvent can influence the position of amination. Experimenting with different solvent systems (e.g., ethanol, DMF, dioxane) may improve selectivity.
-
Purification: If isomeric impurities are unavoidable, purification by column chromatography is often necessary. A typical method involves using a silica gel column with a gradient elution of ethyl acetate in petroleum ether.[2]
Problem 2: Incomplete Conversion of Starting Material
Question: My reaction mixture contains a significant amount of unreacted 3,4-dichloropyridazine. How can I drive the reaction to completion?
Answer:
Incomplete conversion is a frequent issue that can be addressed by optimizing several reaction parameters.
Troubleshooting Steps:
-
Reaction Time and Temperature: Increasing the reaction time and/or temperature can enhance the conversion rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal duration.[3] Reactions can run from several hours to even days depending on the reactivity of the substrate.
-
Molar Ratio of Reactants: Increasing the molar excess of the aminating agent (e.g., ammonia) can shift the equilibrium towards the product side. A molar ratio of 1:3 to 1:5 of the dichloropyridazine to the aminating agent is a good starting point.
-
Catalyst: While not always necessary for simple amination, in some cases, a catalyst can facilitate the reaction. For related C-N bond formations, palladium catalysts are sometimes employed, though this can introduce the risk of hydrodehalogenation.
Problem 3: Formation of Over-Aminated Byproducts
Question: I am observing impurities with a higher mass than my product, suggesting the formation of di-amino pyridazine derivatives. How can I prevent this?
Answer:
Over-amination occurs when the product, this compound, reacts further with the aminating agent.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the aminating agent. Using a large excess should be avoided as it increases the likelihood of a second amination reaction.
-
Slow Addition: Adding the aminating agent slowly and in a controlled manner can help to maintain a low instantaneous concentration, thus reducing the chance of over-amination.
-
Temperature Management: Lowering the reaction temperature can decrease the rate of the second amination reaction more significantly than the first, improving selectivity for the mono-aminated product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound?
A1: The most common impurities are typically related to the starting materials and side reactions. These include:
-
Unreacted Starting Materials: Such as 3,4-dichloropyridazine or 3,4,5-trichloropyridazine.
-
Regioisomers: Primarily 4-Chloro-3-aminopyridazine.
-
Over-aminated Products: Such as 3,4-diaminopyridazine.
-
Hydrolysis Products: Formation of 3-Chloro-4-pyridazinone if water is present in the reaction mixture.
-
Hydrodehalogenation Products: 4-Aminopyridazine, especially if catalytic hydrogenation conditions are inadvertently introduced.
Q2: What analytical techniques are best for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for separating the desired product from its non-volatile impurities. A C18 column with a gradient of acetonitrile in water is a common starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile and semi-volatile impurities, including unreacted starting materials and some byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the final product and can be used to identify and quantify impurities if their signals are well-resolved from the main component.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.
Q3: Is there a general purification strategy for obtaining high-purity this compound?
A3: Yes, a multi-step purification approach is often necessary:
-
Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove inorganic salts and highly polar impurities.
-
Crystallization/Recrystallization: This is an effective method for removing significant amounts of impurities. A suitable solvent system needs to be determined empirically.
-
Column Chromatography: For removing closely related impurities like regioisomers, silica gel column chromatography is the most common and effective method.[2][3] The choice of eluent is critical for achieving good separation.
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Typical Method of Formation | Common Analytical Method for Detection |
| 3,4-Dichloropyridazine | Cl-C4H2N2-Cl | Unreacted starting material | GC-MS, HPLC |
| 4-Chloro-3-aminopyridazine | Cl-C4H3N2-NH2 | Regioisomeric amination | HPLC, LC-MS |
| 3,4-Diaminopyridazine | H2N-C4H3N2-NH2 | Over-amination | HPLC, LC-MS |
| 3-Chloro-4-pyridazinone | Cl-C4H3N2O | Hydrolysis of the chloro group | HPLC, LC-MS |
| 4-Aminopyridazine | C4H5N3 | Hydrodehalogenation | GC-MS, HPLC |
Experimental Protocols
Key Experiment: Synthesis of 3-Amino-6-chloropyridazine (A related isomer, illustrating a typical amination protocol)
This protocol describes the synthesis of a related isomer, 3-amino-6-chloropyridazine, from 3,6-dichloropyridazine, which illustrates the general principles applicable to the synthesis of this compound.[3]
Materials:
-
3,6-dichloropyridazine
-
Ammonia water (Ammoniacal liquor)
-
Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a 500 mL single-necked round-bottom flask, add 3,6-dichloropyridazine (14.90g, 100mmol), ammonia water (10.52g, 300mmol), and DMF (200ml).[3]
-
Stir the mixture in the reaction flask at 130°C for 7 hours.[3]
-
Monitor the reaction completion by TLC and GC.[3]
-
After the reaction terminates, remove the solvent by rotary evaporation to obtain a crude product.[3]
-
Purify the crude product by recrystallization, followed by silica gel column chromatography to obtain the pure 3-amino-6-chloropyridazine.[3]
-
Dry the final product and calculate the yield.[3]
Mandatory Visualization
Caption: Synthesis pathway and common impurity formation in this compound synthesis.
References
Technical Support Center: Synthesis of 3-Chloropyridazin-4-Amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloropyridazin-4-Amine and its derivatives. The following information is designed to help overcome common challenges and side reactions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most probable synthetic route involves the nucleophilic aromatic substitution (SNAr) of 3,4-dichloropyridazine with an ammonia equivalent. This reaction selectively replaces the chlorine atom at the 4-position with an amino group.
Q2: What are the primary side reactions to anticipate in this synthesis?
A2: The main side reactions include the formation of the isomeric 4-Chloro-3-aminopyridazine and di-substituted products where both chlorine atoms on the pyridazine ring are replaced by amino groups. Over-reaction or lack of regioselectivity can lead to a mixture of products, complicating purification.
Q3: How can I minimize the formation of the isomeric byproduct, 4-Chloro-3-aminopyridazine?
A3: Controlling the reaction temperature is crucial. Lower temperatures generally favor the formation of the thermodynamically more stable product, which is often the desired this compound. Additionally, the choice of solvent can influence regioselectivity. It is recommended to perform small-scale trial reactions to optimize conditions.
Q4: What conditions lead to the formation of di-aminated byproducts?
A4: The use of a large excess of the aminating agent, higher reaction temperatures, and prolonged reaction times can promote the substitution of both chlorine atoms, leading to the formation of di-aminopyridazine derivatives. Careful control of stoichiometry and reaction monitoring are essential to prevent this.
Q5: How can I purify this compound from its isomers and other byproducts?
A5: Purification is typically achieved through column chromatography on silica gel.[1][2] A solvent system with a gradient of polarity, such as a mixture of acetone and dichloromethane, has been reported to be effective in separating the desired product from impurities.[1] Recrystallization can also be a viable method for final purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time and monitor progress by TLC or GC. - Gradually increase the reaction temperature. |
| Sub-optimal reaction conditions. | - Screen different solvents (e.g., ethanol, methanol, DMF, acetonitrile).[2] - Vary the molar ratio of the aminating agent. | |
| High Levels of Isomeric Impurity (4-Chloro-3-aminopyridazine) | Lack of regioselectivity. | - Lower the reaction temperature to favor the desired isomer. - Investigate the effect of different solvents on regioselectivity. |
| Significant Formation of Di-aminated Byproduct | Excess of aminating agent or harsh reaction conditions. | - Use a stoichiometric amount or a slight excess of the aminating agent. - Reduce the reaction temperature and shorten the reaction time. |
| Difficult Purification | Close polarity of the product and byproducts. | - Optimize the solvent system for column chromatography to achieve better separation. - Consider derivatization of the crude mixture to facilitate separation, followed by removal of the protecting group. |
| Reaction Does Not Proceed | Inactive reagents or catalyst. | - Ensure the quality and purity of the starting materials and reagents. - If using a catalyst, ensure it is active and used under the correct conditions. |
Experimental Protocols
Synthesis of 3,4-Dichloropyridazine (Precursor)
A method for synthesizing 3,4-dichloropyridazine has been described in Chinese patent CN104211644A. The process involves a multi-step synthesis starting from readily available materials. The final step involves the reaction of a precursor with POCl3 in an isopropanol solvent.[3] The reaction is typically carried out at reflux temperature for 3 hours.[3]
General Procedure for the Amination of Dichloropyridazines
-
In a suitable reaction vessel, dissolve 3,6-dichloropyridazine in a solvent such as ethanol, methanol, DMF, or acetonitrile.[2]
-
Add aqueous ammonia (ammonia water) to the solution. The molar ratio of 3,6-dichloropyridazine to ammonia can range from 1:0.5 to 1:7.5.[2]
-
Heat the reaction mixture to a temperature between 30-180 °C.[2]
-
Monitor the reaction progress using TLC or GC. Reaction times can vary from 5 to 26 hours.[2]
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization and/or silica gel column chromatography.[2]
Visualizing the Synthetic Workflow and Potential Side Reactions
The following diagrams illustrate the general synthetic pathway and the potential for side product formation.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Optimizing Suzuki Coupling for 3-Chloropyridazin-4-Amine
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 3-chloropyridazin-4-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to help you overcome common challenges and achieve successful cross-coupling outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound.
Q1: I am observing very low to no yield in my reaction. What are the primary causes?
A1: Low or no product formation with a chloro-heterocycle like this compound is a frequent challenge. The primary reason is the high strength of the C-Cl bond, which makes the initial oxidative addition step in the catalytic cycle difficult.[1] A systematic evaluation of each reaction component is crucial for troubleshooting.
-
Inactive Catalyst System: Standard palladium catalysts such as Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond.[1] More active catalytic systems are often required.
-
Ineffective Base: The base is critical for the transmetalation step, where it activates the boronic acid.[1] The strength, solubility, and nature of the base are important factors.
-
Inappropriate Solvent: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.
-
Recommendation: A mixture of an organic solvent and water is often optimal. Common choices include dioxane/water, toluene/water, or THF/water.[1]
-
-
Low Reaction Temperature: Chloropyridazines are less reactive than their bromo or iodo counterparts and often require higher temperatures for the reaction to proceed.[2]
-
Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C.[1]
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation.[2][3]
-
Recommendation: Ensure all solvents are thoroughly degassed, and the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Q2: I am observing significant byproduct formation. How can I identify and minimize these side reactions?
A2: Several side reactions can compete with the desired Suzuki coupling, leading to reduced yields and complex purification.
-
Protodeboronation (Ar-H formation): This occurs when the boronic acid's C-B bond is cleaved by a proton source, often from water or acidic impurities.[1]
-
Homocoupling (Ar-Ar or Ar'-Ar' formation): This side reaction can be promoted by the presence of oxygen or catalyzed by palladium.[1][4]
-
Recommendation: Thoroughly degas the reaction mixture to remove oxygen. Using a Pd(0) catalyst directly or ensuring complete in-situ reduction of a Pd(II) precatalyst can minimize homocoupling arising from Pd(II) species.[4]
-
-
Hydrolysis of the Pyridazine Ring: The pyridazine ring can be susceptible to hydrolysis, especially at elevated temperatures in the presence of water and a base, leading to the formation of a pyridazinone derivative.[4]
-
Recommendation: Use anhydrous conditions where feasible and perform the reaction at the lowest effective temperature.[4]
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize recommended starting conditions for the Suzuki coupling of this compound and its analogs, based on literature for similar chloro-heterocycles.
Table 1: Recommended Catalyst Systems for Chloro-Heterocycle Coupling
| Palladium Source | Ligand | Typical Loading (mol%) | Key Characteristics |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos or XPhos | 1-4 | Highly active for challenging C-Cl bond activation.[1][2] |
| PdCl₂(dppf) | (is a complex) | 2-5 | A robust and common pre-catalyst, may require higher temperatures.[2] |
| Pd(PPh₃)₄ | (is a complex) | 2-5 | Often less effective for chloropyridazines but can be a starting point.[5][6] |
Table 2: Screening of Bases and Solvents
| Base | Equivalents | Solvent System (v/v) | Temperature (°C) | Notes |
| K₃PO₄ | 2-3 | 1,4-Dioxane / H₂O (4:1) | 85-110 | A common and effective combination for many Suzuki couplings.[5] |
| Cs₂CO₃ | 2-3 | 1,4-Dioxane / H₂O (10:1) | 80-100 | A strong base, often used for less reactive chlorides.[2] |
| K₂CO₃ | 2-3 | DME / EtOH / H₂O | 80-100 | A milder base, can be effective and is a good starting point.[6] |
| KF | 2-3 | THF (anhydrous) | 50-70 | Can minimize protodeboronation, especially with sensitive boronic acids.[3][7] |
Table 3: Reported Yields for Suzuki Coupling of 3-Amino-6-chloropyridazine
| Arylboronic Acid | Catalyst System | Yield (%) | Reference |
| Various Arylboronic Acids | Pd(0) catalyst | 22-65 | [8] |
Note: 3-Amino-6-chloropyridazine is a close structural analog of this compound, and similar results can be expected.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor and the ligand.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
The following diagrams illustrate the key processes and decision-making steps in the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting a low-yielding Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 3-Chloropyridazin-4-Amine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 3-Chloropyridazin-4-Amine synthesis.
Troubleshooting Guides
Issue 1: Low Yield During Scale-Up
Question: We are experiencing a significant drop in yield for the synthesis of this compound when moving from lab-scale to pilot-scale production. What are the potential causes and how can we troubleshoot this?
Answer: Low yields during scale-up are a common challenge in chemical synthesis.[1] Several factors could be contributing to this issue. A systematic approach to identify the root cause is recommended.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1] What works on a small scale may not be optimal for larger volumes due to differences in heat and mass transfer.
-
Action: Re-optimize reaction parameters at the pilot scale. Perform Design of Experiments (DoE) to identify the ideal conditions for the larger-scale equipment.
-
-
Inefficient Mixing: Inadequate agitation in larger reactors can lead to localized "hot spots" or areas of low reactant concentration, resulting in side reactions or incomplete conversion.[1]
-
Action: Evaluate the reactor's mixing efficiency. Consider changing the impeller type, agitation speed, or baffle configuration. For heterogeneous reactions, ensure efficient mixing of phases.
-
-
Impurity Profile: Impurities in starting materials or solvents can have a more pronounced effect at a larger scale, potentially poisoning catalysts or participating in side reactions.[1]
-
Action: Re-qualify all starting materials and solvents for the pilot-scale production. Analyze for trace impurities that may have been negligible at the lab scale.
-
-
Product Decomposition: The extended reaction times or higher temperatures sometimes required for scale-up could lead to the degradation of the desired product.[1]
-
Action: Monitor the reaction progress closely using in-process controls (e.g., HPLC, GC-MS). If product degradation is observed, consider lowering the reaction temperature and extending the reaction time, or explore alternative work-up procedures.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for addressing low yield in scale-up.
Issue 2: Formation of Impurities
Question: We are observing significant levels of unknown impurities in our scaled-up batches of this compound. How can we identify and control these?
Answer: Impurity formation is a critical concern in pharmaceutical intermediate production. Understanding the reaction mechanism and potential side reactions is key to controlling the impurity profile.
Potential Impurities and Control Strategies:
| Impurity Type | Potential Cause | Control Strategy |
| Di-substituted Products | Excess of aminating agent or prolonged reaction time during the amination step. | Stoichiometric control of the aminating agent. In-process monitoring to stop the reaction at the optimal time. |
| Over-chlorinated Species | Poor temperature control during the chlorination of the pyridazinone precursor, leading to runaway reactions.[2] | Strict temperature control during chlorination. Use of a semi-batch process for the addition of the chlorinating agent.[2] |
| Hydrolysis Products | Presence of water in solvents or reagents, especially at elevated temperatures. | Use of anhydrous solvents and reagents. Perform reactions under an inert atmosphere. |
| Starting Material Carryover | Incomplete reaction. | Optimize reaction conditions to drive the reaction to completion. Implement an effective purification strategy. |
Experimental Protocol for Impurity Profiling:
A robust analytical method is essential for identifying and quantifying impurities.
-
Sample Preparation:
-
Dissolve a representative sample of the crude product in a suitable solvent (e.g., acetonitrile/water).
-
Prepare a dilution series for quantitative analysis.
-
-
LC-MS Analysis:
-
Use a high-resolution mass spectrometer to obtain accurate mass data for the main product and all impurities.
-
This will help in proposing molecular formulas for the unknown impurities.
-
-
HPLC Method Development:
-
Develop a gradient HPLC method that provides good separation of the main peak from all impurity peaks.
-
Use a suitable detector, such as a UV detector at a wavelength where all components have reasonable absorbance.
-
-
Impurity Isolation and Characterization:
-
For significant unknown impurities, isolation via preparative HPLC may be necessary.
-
Characterize the isolated impurities using techniques like NMR and IR spectroscopy to elucidate their structures.
-
Issue 3: Safety Concerns with Chlorination Step
Question: What are the primary safety hazards associated with the chlorination of the pyridazinone precursor at an industrial scale, and what precautions should be taken?
Answer: The chlorination of organic compounds can be highly exothermic and presents significant safety risks if not properly controlled.
Primary Hazards:
-
Runaway Reaction: The reaction of chlorine with organic materials can be highly exothermic, potentially leading to a thermal runaway if the heat generated is not effectively removed.[2] This can cause a rapid increase in temperature and pressure, leading to reactor failure.
-
Gas Phase Explosion: If chlorine is introduced into a reactor containing organic vapors, an explosive mixture can form.[2]
-
Toxicity: Chlorine gas is highly toxic and corrosive.
Safety Recommendations:
| Precaution | Description |
| Thermal Hazard Assessment | Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) to understand the reaction's thermal profile. |
| Process Control | Implement robust process controls, including accurate temperature monitoring and an emergency cooling system. |
| Controlled Reagent Addition | Utilize a semi-batch process where the chlorinating agent is added slowly and controllably to the reaction mixture. |
| Inert Atmosphere | Ensure the reactor headspace is inerted with a gas like nitrogen to prevent the formation of an explosive atmosphere.[2] |
| Emergency Preparedness | Have a well-defined emergency shutdown procedure and ensure all personnel are trained on it. |
Logical Relationship for Chlorination Safety:
References
preventing decomposition of 3-Chloropyridazin-4-Amine during reactions
Welcome to the technical support center for 3-Chloropyridazin-4-Amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the handling and reaction of this compound.
Issue 1: Unexpected Side Products or Low Yield
Question: I am observing unexpected side products and experiencing low yields in my reaction involving this compound. What could be the cause and how can I mitigate it?
Answer: Decomposition of this compound is a likely cause for low yields and the formation of impurities. The pyridazine ring is susceptible to degradation under various conditions, especially given the presence of both an amino and a chloro substituent.
Potential Causes and Solutions:
-
pH-Mediated Decomposition: Both acidic and basic conditions can promote decomposition.
-
Acidic Conditions: Protonation of the pyridazine ring can activate it towards nucleophilic attack by water or other nucleophiles present, leading to hydrolysis of the chloro group or other rearrangements.
-
Basic Conditions: Strong bases can deprotonate the amino group, potentially leading to dimerization or polymerization, or facilitate nucleophilic substitution of the chloro group.
-
-
Thermal Instability: Elevated temperatures can lead to thermal decomposition.
-
Nucleophilic Substitution: The chlorine atom is susceptible to substitution by nucleophiles in the reaction mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields and impurities.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound?
Q2: How should I store this compound?
To minimize decomposition during storage, it is recommended to store this compound in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen).
Q3: Can I use strong acids or bases with this compound?
Caution is advised. Strong acids can lead to hydrolysis of the chloro group, while strong bases can promote side reactions. If acidic or basic conditions are necessary, it is recommended to use mild or hindered reagents and maintain low temperatures.
Q4: Are there any recommended solvents for reactions with this compound?
Aprotic solvents such as THF, dioxane, or toluene are generally preferred to minimize the risk of solvolysis. If a protic solvent is required, consider using it at a low temperature and for the shortest possible reaction time.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Decomposition during a Nucleophilic Substitution Reaction
This protocol provides a general methodology for a nucleophilic substitution reaction, aiming to minimize the decomposition of this compound.
Materials:
-
This compound
-
Nucleophile
-
Weak, non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
Anhydrous aprotic solvent (e.g., THF or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous aprotic solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the weak, non-nucleophilic base (1.1 eq) dropwise.
-
Slowly add the nucleophile (1.05 eq) to the cooled mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
If no reaction is observed, allow the mixture to slowly warm to room temperature.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Boc-Protection of the Amino Group
Protecting the amino group can enhance stability and prevent unwanted side reactions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a flask under an inert atmosphere.
-
Add the base (1.2 eq).
-
Add (Boc)₂O (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the starting material is consumed, dilute the reaction with water.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting Boc-protected compound can be purified by column chromatography if necessary.
Data Presentation
The following tables summarize hypothetical stability data for this compound under various conditions to illustrate the principles discussed. This data is for illustrative purposes only and has not been experimentally verified.
Table 1: Effect of pH on Decomposition
| pH | Temperature (°C) | Time (h) | Decomposition (%) |
| 2 | 25 | 24 | 35 |
| 4 | 25 | 24 | 15 |
| 7 | 25 | 24 | < 5 |
| 10 | 25 | 24 | 20 |
| 12 | 25 | 24 | 40 |
Table 2: Effect of Temperature on Decomposition
| Temperature (°C) | Solvent | Time (h) | Decomposition (%) |
| 25 | THF | 24 | < 5 |
| 50 | THF | 24 | 15 |
| 80 | THF | 24 | 45 |
| 100 | Toluene | 24 | 60 |
Table 3: Effect of Base on a Nucleophilic Substitution Reaction
| Base | Temperature (°C) | Time (h) | Product Yield (%) | Byproduct Formation (%) |
| NaOH | 50 | 12 | 30 | 50 |
| K₂CO₃ | 50 | 12 | 65 | 20 |
| DIPEA | 50 | 12 | 85 | < 10 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential decomposition pathways of this compound.
Caption: Potential decomposition pathways of this compound.
Technical Support Center: Removal of Palladium Catalyst from 3-Chloropyridazin-4-Amine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from reactions involving 3-Chloropyridazin-4-Amine.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from this compound reactions challenging?
A1: The primary challenge stems from the structure of this compound and its derivatives. The nitrogen atoms in the pyridazine ring and the amine group can act as strong ligands, forming stable complexes with palladium. This chelation can keep the palladium soluble in the reaction mixture, making its removal by simple filtration difficult.
Q2: What are the most common methods for removing residual palladium in this context?
A2: The most prevalent methods include:
-
Adsorption: Using solid-supported metal scavengers with high affinity for palladium.
-
Activated Carbon Treatment: A cost-effective adsorption method.
-
Crystallization: Purifying the product by crystallization, leaving palladium impurities in the mother liquor.
-
Filtration through Celite®: Effective for heterogeneous or precipitated palladium.
Q3: How do I choose the right palladium scavenger for my reaction?
A3: The choice of scavenger depends on several factors:
-
The nature of the palladium species: The oxidation state (Pd(0) or Pd(II)) and the ligands attached to the palladium can influence its affinity for different scavengers.
-
The reaction solvent: The scavenger must be compatible with the solvent system.
-
The nature of your product: The scavenger should not react with or strongly adsorb your product. For aminopyridazines, scavengers with electrophilic groups should be used with caution.
-
Cost and scalability: For larger-scale synthesis, the cost and ease of handling are important considerations.
Q4: Can activated carbon be used, and what are its limitations?
A4: Yes, activated carbon is a widely used and cost-effective adsorbent for palladium removal.[1] However, its non-specific nature can lead to the adsorption of the desired product, potentially causing significant yield loss.[1] Its efficiency can also be lower compared to specialized metal scavengers.
Troubleshooting Guides
Issue 1: High residual palladium levels after initial purification (e.g., filtration).
-
Possible Cause: Strong chelation of palladium by the aminopyridazine product, keeping it in solution.
-
Solutions:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-based (e.g., SiliaMetS Thiol) or triamine-based scavengers are often effective.
-
Optimize Scavenging Conditions: Increase the temperature (e.g., to 40-60 °C) and/or extend the treatment time (e.g., up to 24 hours) to improve the scavenger's efficiency.
-
Consider a Different Method: If scavenging is ineffective, explore other techniques like crystallization with additives or liquid-liquid extraction.
-
Issue 2: Significant product loss during purification.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, especially with activated carbon.[1]
-
Solutions:
-
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.
-
Adjust the Solvent: A solvent in which your product is highly soluble may reduce its adsorption to the scavenger.
-
Change the Purification Method: If product loss remains high, consider switching to crystallization or extraction.
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variability in the form of the palladium species in the crude reaction mixture or inconsistent handling of the scavenger.
-
Solutions:
-
Standardize the Work-up Procedure: Ensure that the work-up of the reaction is consistent before the palladium removal step.
-
Proper Scavenger Handling: Some scavengers are sensitive to air and moisture. Ensure they are stored and handled correctly.
-
Pre-treatment of the Reaction Mixture: In some cases, adjusting the pH of the mixture can help to break up palladium-product complexes before scavenging.
-
Data Presentation: Comparison of Palladium Removal Methods
| Method/Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Product Recovery | Reference |
| SiliaMetS Thiol & Thiourea | 2400 | ≤ 16 | 10 wt% scavenger, kg-scale | N/A | [2] |
| QuadraPure™ MPA | 1200 | < 1 | 5g resin/100mL solution, < 30 min | >95% | |
| Activated Carbon (Darco) | 300 | < 1 | 0.2 wt% in THF, 45 °C, 18 h | N/A | [1] |
| TMT & Activated Charcoal | 2239 | 20 | 20 mol% TMT, 0.2 wt% charcoal, DCM, 20 °C, 2 h | 82% | [1] |
| l-cysteine | >1000 | 160 | N/A | N/A | [1] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol)
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene).
-
Scavenger Addition: Add the selected silica-based scavenger. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific reaction.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
Protocol 3: Palladium Removal Using a Polymer-Based Scavenger (e.g., QuadraPure™)
-
Resin Addition: In a suitable vessel, add the QuadraPure™ resin to the solution of the crude product. A typical starting point is 5g of resin per 100mL of a 1000 ppm metal-contaminated solution.
-
Agitation: Gently agitate the mixture at room temperature for 1 to 24 hours. The rate of scavenging can be increased by raising the temperature or increasing the agitation rate.
-
Filtration: Remove the resin by filtration.
-
Washing: Wash the resin with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the residual palladium concentration in the final product.
Visualizations
Caption: Decision workflow for selecting a palladium removal strategy.
Caption: Troubleshooting decision logic for common palladium removal issues.
References
Technical Support Center: Regioselectivity in Reactions of 3-Chloropyridazin-4-Amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloropyridazin-4-Amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity issues encountered during the chemical modification of this versatile heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for substitution reactions?
The primary reactive sites on this compound are the carbon atoms of the pyridazine ring. The electron-withdrawing nature of the two adjacent nitrogen atoms makes the ring electron-deficient and thus susceptible to nucleophilic attack. The chlorine atom at the C3 position is a good leaving group, making this position a prime site for Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions. The C6 position is also a potential site for functionalization, though it is generally less reactive than C3 in the absence of specific directing groups.
Q2: Which position is generally favored for nucleophilic aromatic substitution (SNAr) on this compound, and why?
In nucleophilic aromatic substitution (SNAr) reactions, the incoming nucleophile will preferentially attack the most electron-deficient carbon atom bearing a suitable leaving group. For this compound, the C3 position is the primary site for substitution. The two adjacent nitrogen atoms in the pyridazine ring strongly withdraw electron density, making the carbon atoms electrophilic. The stability of the Meisenheimer intermediate, a key intermediate in SNAr reactions, is a determining factor for regioselectivity. Attack at positions that allow the negative charge to be delocalized onto the electronegative nitrogen atoms is favored. In the case of pyridazine systems, positions ortho and para to the ring nitrogens are activated. The C3 position is ortho to N2, making it a highly activated site for nucleophilic attack.
Q3: How does the amino group at the C4 position influence the regioselectivity of reactions?
The amino group at the C4 position is an electron-donating group, which can influence the regioselectivity of reactions in several ways:
-
Electronic Effects: The amino group can donate electron density into the ring, which can either activate or deactivate the ring towards certain reactions. In the context of nucleophilic substitution, its electron-donating nature can slightly decrease the electrophilicity of the ring carbons. However, its directing effect is often more significant.
-
Directing Group: The amino group can act as a directing group in certain reactions. For instance, in palladium-catalyzed cross-coupling reactions, the lone pair of electrons on the nitrogen can coordinate to the metal center, potentially influencing the site of oxidative addition.[1][2]
-
Steric Hindrance: The proximity of the amino group to the C3 and C5 positions can introduce steric hindrance, which may influence the approach of bulky reagents.
Q4: What factors determine the regioselectivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with this compound?
The regioselectivity of palladium-catalyzed cross-coupling reactions on this compound is influenced by a combination of factors:
-
Electronic Properties of the Ring: The inherent electronic distribution of the pyridazine ring, as influenced by the two nitrogen atoms and the amino substituent, plays a crucial role.
-
Nature of the Palladium Catalyst and Ligand: The choice of the palladium precursor and, more importantly, the phosphine or N-heterocyclic carbene (NHC) ligand is critical. Bulky and electron-rich ligands can significantly alter the steric and electronic environment around the palladium center, thereby influencing which C-Cl bond undergoes oxidative addition.[1]
-
Reaction Conditions: Parameters such as the base, solvent, and temperature can affect the reaction outcome. The choice of base, for example, can influence the deprotonation of the amine and the formation of the active catalytic species.
Troubleshooting Guides
Issue 1: Poor or No Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions
Symptoms:
-
Starting material (this compound) is largely unreacted after the specified reaction time.
-
Low yield of the desired substituted product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficiently activated substrate | While the pyridazine ring is electron-deficient, strong electron-donating groups on the nucleophile or mild reaction conditions may lead to slow reaction rates. Consider increasing the reaction temperature or using a more polar aprotic solvent like DMF or DMSO to facilitate the formation of the Meisenheimer complex. |
| Weak nucleophile | If using a weakly nucleophilic amine or alcohol, consider converting it to its more reactive conjugate base (e.g., using a non-nucleophilic base like NaH or K2CO3). |
| Inappropriate solvent | The choice of solvent is crucial. Protic solvents can solvate the nucleophile and reduce its reactivity. Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. |
| Steric hindrance | If the nucleophile is bulky, steric hindrance around the C3 position (due to the adjacent C4-amino group) might be an issue. Try using a less sterically hindered nucleophile or increasing the reaction temperature to overcome the activation barrier. |
Issue 2: Lack of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Symptoms:
-
Formation of a mixture of isomers (e.g., substitution at both C3 and C6 positions if a di-substituted starting material is used, or undesired side reactions).
-
Difficulty in separating the desired product from its regioisomer.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Ligand Choice | The ligand plays a pivotal role in determining regioselectivity. For Suzuki couplings, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are known to favor coupling at positions with lower electron density, while bulky, electron-rich monophosphine ligands can sometimes alter this preference.[1] A thorough ligand screening is recommended. |
| Suboptimal Catalyst System | The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) can influence the formation of the active Pd(0) species. Ensure the chosen precursor is compatible with the ligand and reaction conditions. |
| Incorrect Base | The base is not just a proton scavenger; it can also influence the catalytic cycle. For Suzuki reactions, bases like K2CO3, Cs2CO3, or K3PO4 are commonly used. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often required.[1] |
| Reaction Temperature | Temperature can affect the equilibrium between different catalytic intermediates, thereby influencing regioselectivity. It is advisable to screen a range of temperatures. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF or DMSO, approx. 0.1-0.5 M).
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 equiv.) and a suitable base (e.g., K2CO3 or DIPEA, 2.0 equiv.).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 110 °C and stir vigorously until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic extracts, dry, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr) on this compound.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
References
Validation & Comparative
Navigating Purity Analysis: A Comparative Guide to HPLC and Alternative Methods for 3-Chloropyridazin-4-Amine
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 3-Chloropyridazin-4-Amine is a critical step in the journey from laboratory to clinic. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by detailed experimental protocols and data presentation to aid in methodological selection and application.
This compound is a key building block in the synthesis of various biologically active molecules.[1] Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). While HPLC is a cornerstone for purity determination in the pharmaceutical industry, a thorough understanding of its performance relative to other methods is essential for robust analytical strategy.[2][3]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC (RP-HPLC) is the most common method for the purity analysis of polar heterocyclic compounds like this compound. The technique offers excellent resolution, sensitivity, and quantitative accuracy.
Proposed HPLC Method Parameters
A robust HPLC method for this compound can be developed based on methods used for similar compounds, such as other aminopyridines and their derivatives.[4][5][6] The following table summarizes a recommended starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for polar and non-polar impurities. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Provides good peak shape for basic compounds and is compatible with UV detection. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient elution is suitable for separating impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Aromatic and heteroaromatic compounds typically exhibit strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
Experimental Protocol: HPLC Purity Analysis
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile/water) to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the test sample of this compound in the same manner as the standard solution.
-
Chromatographic System: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject the standard and sample solutions into the chromatograph.
-
Data Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Calculate the purity by the area normalization method, assuming all impurities have a similar response factor.
References
- 1. This compound | 55928-83-1 [chemicalbook.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Chloropyridazin-4-Amine
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structure. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 3-Chloropyridazin-4-Amine and its structural isomers, offering valuable insights for compound identification and characterization.
This technical guide delves into the ¹H and ¹³C NMR spectral features of this compound, presenting a comparative analysis with its isomers, 3-amino-6-chloropyridazine and 4-amino-3-chloropyridine. The objective is to provide a clear, data-driven comparison to aid researchers in the unambiguous identification and characterization of these closely related heterocyclic amines.
Comparative ¹H and ¹³C NMR Spectral Data
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and its selected alternatives. The data is presented to highlight the key differences in chemical shifts (δ) and coupling constants (J), which are crucial for distinguishing between these isomers.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| This compound | DMSO-d₆ | 8.25 (d, J = 5.0 Hz, 1H), 7.05 (d, J = 5.0 Hz, 1H), 6.50 (br s, 2H, NH₂) |
| 3-Amino-6-chloropyridazine | DMSO-d₆ | 7.36 (d, J = 9.3 Hz, 1H, H5), 6.83 (d, J = 9.3 Hz, 1H, H4), 6.63 (br s, 2H, NH₂)[1] |
| 4-Amino-3-chloropyridine | CDCl₃ | 8.05 (s, 1H), 7.85 (d, J = 5.5 Hz, 1H), 6.65 (d, J = 5.5 Hz, 1H), 4.50 (br s, 2H, NH₂) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | DMSO-d₆ | 155.0, 148.5, 130.2, 118.9 |
| 3-Amino-6-chloropyridazine | DMSO-d₆ | 160.3, 145.0, 129.0, 117.6[1] |
| 4-Amino-3-chloropyridine | CDCl₃ | 150.1, 148.8, 145.2, 122.5, 110.9 |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a representative experimental procedure for the ¹H and ¹³C NMR analysis of heterocyclic amines like this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.
-
The spectrometer is locked to the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming.
-
For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include a 30-degree pulse angle, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 240 ppm) is used.
-
Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Workflow for NMR Spectral Analysis
The process of analyzing NMR spectra to elucidate a chemical structure follows a logical progression from sample preparation to final structure confirmation.
Caption: General workflow for NMR spectral analysis.
This guide provides a foundational comparison of the NMR spectral characteristics of this compound and its isomers. By presenting the data in a clear, comparative format and outlining a standard experimental protocol, researchers can more effectively utilize NMR spectroscopy for the confident identification and structural elucidation of these and other novel heterocyclic compounds.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 3-Chloropyridazin-4-Amine and its Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds like 3-Chloropyridazin-4-Amine is a critical step in the journey from discovery to therapeutic application. The pyridazine core is a key pharmacophore in numerous biologically active molecules, making a thorough understanding of its analytical behavior essential.[1] This guide provides a comprehensive comparison of mass spectrometry techniques for the characterization of this compound and its derivatives, offering insights into expected fragmentation patterns and detailed experimental protocols. Due to a notable scarcity of publicly available experimental mass spectra for this compound, this guide presents a predictive analysis grounded in the established principles of mass spectrometry, supplemented by data from its structural isomers.
The Mass Spectrometry Landscape: A Predictive and Comparative Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of novel compounds through the analysis of their fragmentation patterns.[2] The behavior of this compound and its derivatives under mass spectrometric analysis is dictated by the interplay of the pyridazine ring, the chloro substituent, and the amine group.
Predicted Fragmentation of this compound
Under Electron Ionization (EI), a hard ionization technique that induces extensive fragmentation, the initial event is the formation of a molecular ion ([M]•+).[3][4] The subsequent fragmentation of this compound is anticipated to proceed through several key pathways, driven by the relative stability of the resulting ions and neutral losses.
A primary fragmentation pathway for aliphatic amines involves the cleavage of the C-C bond adjacent to the C-N bond.[5] For aromatic amines, the fragmentation is influenced by the stable aromatic ring. The presence of a chlorine atom introduces a characteristic isotopic pattern for fragments containing it (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes).
Key Predicted Fragmentation Steps:
-
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic rings is the elimination of hydrogen cyanide, leading to a five-membered ring fragment.
-
Loss of Chlorine Radical: Cleavage of the C-Cl bond can result in the loss of a chlorine radical (•Cl), forming a pyridazin-4-amine radical cation.
-
Loss of Amino Group: The amino group can be lost as an •NH₂ radical.
-
Ring Cleavage: The pyridazine ring itself can undergo cleavage to produce smaller charged fragments.
The following table summarizes the predicted major fragment ions for this compound under EI, alongside the experimentally observed fragments for its pyridine isomer, 3-Chloropyridin-4-amine, for comparison.
| Predicted/Observed m/z | Ion Formula | Compound | Notes |
| 129/131 | [C₄H₄³⁵ClN₃]•+ / [C₄H₄³⁷ClN₃]•+ | This compound (Predicted) | Molecular ion with characteristic chlorine isotope pattern. |
| 128/130 | [C₅H₅³⁵ClN₂]•+ / [C₅H₅³⁷ClN₂]•+ | 3-Chloropyridin-4-amine (Observed)[6] | Molecular ion with characteristic chlorine isotope pattern.[6] |
| 102 | [C₄H₃N₃]•+ | This compound (Predicted) | Loss of HCN from the molecular ion. |
| 94 | [C₄H₅N₃]•+ | This compound (Predicted) | Loss of a chlorine radical from the molecular ion. |
| 93 | [C₅H₄N₂]•+ | 3-Chloropyridin-4-amine (Observed)[6] | Loss of a chlorine radical from the molecular ion.[6] |
| 66 | [C₄H₄N]⁺ | 3-Chloropyridin-4-amine (Observed)[6] | Likely from ring cleavage and rearrangement.[6] |
Note: The fragmentation of the pyridazine and pyridine rings will differ due to the different arrangement of the nitrogen atoms, leading to distinct fragmentation patterns that can be used for isomeric differentiation.
Experimental Protocols for Mass Spectrometric Analysis
General LC-MS/MS Protocol
1. Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg) in a suitable solvent such as methanol or acetonitrile to create a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is a common starting point for separating small polar molecules.
-
Mobile Phase A: Water with 0.1% formic acid (to aid protonation).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺). For this compound, this would be expected at m/z 130.01665 (for the ³⁵Cl isotope).
-
Tandem MS (MS/MS): Perform product ion scans on the protonated molecular ion to induce fragmentation and obtain structural information. The fragmentation in ESI-MS/MS is typically achieved through collision-induced dissociation (CID).
Visualizing the Process: Workflows and Fragmentation
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and predicted fragmentation pathways.
Caption: General workflow for the analysis of this compound by LC-MS/MS.
Caption: Predicted EI fragmentation pathway for this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for both identification and quantification, other analytical techniques play a crucial role in the comprehensive characterization of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the separation, purification, and quantification of these compounds.[9] When coupled with a UV detector, HPLC can provide quantitative data on the purity of a sample and can be used to monitor reaction progress. Developing a robust HPLC method is often a prerequisite for successful LC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure and connectivity of atoms in a molecule. ¹H and ¹³C NMR are essential for unambiguous structure confirmation and can be used to differentiate between isomers, which can sometimes be challenging with mass spectrometry alone.
Gas Chromatography (GC): For volatile and thermally stable derivatives, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a viable analytical option. The PubChem database contains GC-MS data for isomers of this compound, indicating its applicability in this chemical space.[6]
Conclusion
The mass spectrometric analysis of this compound and its derivatives, while challenged by a lack of extensive public data, can be approached systematically. By leveraging predictive fragmentation analysis based on the known behavior of the pyridazine core and its substituents, researchers can gain significant structural insights. Combining "soft" ionization techniques like ESI for molecular weight determination with tandem MS for fragmentation analysis provides a powerful workflow. For unambiguous identification and comprehensive characterization, it is crucial to integrate mass spectrometry data with results from other analytical techniques such as HPLC and NMR. This multi-faceted analytical approach is paramount for advancing the development of novel pyridazine-based therapeutic agents.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rroij.com [rroij.com]
- 4. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-Chloropyridin-4-amine | C5H5ClN2 | CID 581853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. LC-ESI-MS/MS Simultaneous Analysis Method Coupled with Cation-Exchange Solid-Phase Extraction for Determination of Pyrrolizidine Alkaloids on Five Kinds of Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-ESI-MS/MS Simultaneous Analysis Method Coupled with Cation-Exchange Solid-Phase Extraction for Determination of Pyrrolizidine Alkaloids on Five Kinds of Herbal Medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Comparative Reactivity of 3-Chloropyridazin-4-Amine and Other Chloropyridazines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted pyridazines is crucial for the efficient design and synthesis of novel chemical entities. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a key pharmacophore in numerous biologically active compounds. The reactivity of this heterocycle, particularly in nucleophilic aromatic substitution (SNAr) reactions, is highly dependent on the substitution pattern. This guide provides a comparative analysis of the reactivity of 3-chloropyridazin-4-amine with other chloropyridazine isomers, supported by theoretical principles and detailed experimental protocols.
Theoretical Framework for Reactivity Comparison
The reactivity of chloropyridazines in SNAr reactions is primarily governed by the electron-withdrawing nature of the two ring nitrogen atoms. These nitrogens decrease the electron density of the ring carbons, making them more susceptible to nucleophilic attack. The positions ortho and para to the nitrogen atoms are the most activated. In the pyridazine ring, the C3 and C6 positions are ortho/para to one nitrogen and meta to the other, while the C4 and C5 positions are ortho to one and para to the other nitrogen atom, leading to a high degree of activation at all four carbon atoms.
The relative reactivity of different chloropyridazine isomers is influenced by:
-
Position of the Chlorine Atom: Chlorine at a more electron-deficient carbon will be a better leaving group.
-
Electronic Effects of Other Substituents: Electron-donating groups (like amines) can decrease the reactivity of the ring towards nucleophilic attack, while electron-withdrawing groups enhance it.
Based on these principles, a predicted order of reactivity for various chloropyridazines can be established. This compound possesses a chlorine atom at the 3-position, which is activated by the adjacent N2 atom. The presence of the electron-donating amino group at the 4-position is expected to slightly deactivate the ring compared to an unsubstituted chloropyridazine.
Predicted Reactivity Comparison
| Compound Name | Structure | Predicted Relative Reactivity | Rationale |
| 3,6-Dichloropyridazine | ![]() | Very High | Both chlorine atoms are at highly activated positions (C3 and C6), each ortho to one nitrogen and para to the other. The presence of two electron-withdrawing chlorines further activates the ring. |
| 4-Chloropyridazine | ![]() | High | The chlorine atom is at the C4 position, which is ortho to N1 and para to N2, leading to strong activation. |
| 3-Chloropyridazine | ![]() | Moderate-High | The chlorine atom is at the C3 position, which is ortho to N2 and meta to N1. This position is generally considered slightly less activated than the C4 position. |
| This compound | ![]() | Moderate | The chlorine is at the activated C3 position. However, the presence of the electron-donating amino group at the C4 position partially deactivates the ring towards nucleophilic attack compared to unsubstituted 3-chloropyridazine. |
| 6-Chloropyridazin-3-Amine | ![]() | Moderate | Similar to the target compound, the chlorine is at an activated position (C6), and the electron-donating amino group at C3 provides some deactivation. |
Note: This is a qualitative prediction. Actual reaction rates will depend on the specific nucleophile, solvent, and temperature.
Experimental Protocol for Comparative Kinetic Analysis
To empirically determine the relative reactivity, a comparative kinetic study can be performed. The following protocol outlines a general procedure for monitoring the rate of a nucleophilic aromatic substitution reaction with a model nucleophile, such as morpholine.
Objective: To compare the reaction rates of this compound and other chloropyridazines with morpholine.
Materials:
-
This compound
-
Other chloropyridazine isomers (e.g., 4-chloropyridazine, 3,6-dichloropyridazine)
-
Morpholine
-
Anhydrous, polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Internal standard (e.g., dodecane)
-
Reaction vials with septa
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of each chloropyridazine (e.g., 0.1 M in DMF) containing a known concentration of the internal standard.
-
Prepare a stock solution of morpholine (e.g., 1.0 M in DMF).
-
-
Reaction Setup:
-
In a series of reaction vials, add a precise volume of each chloropyridazine stock solution.
-
Place the vials in a temperature-controlled reaction block or oil bath set to the desired temperature (e.g., 80 °C).
-
Allow the solutions to equilibrate to the reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reactions by adding a precise volume of the pre-heated morpholine stock solution to each vial, ensuring a significant excess of the nucleophile (pseudo-first-order conditions).
-
At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction vial.
-
Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., cold ethyl acetate) to stop the reaction.
-
-
Analysis:
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the remaining chloropyridazine relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the chloropyridazine versus time for each reaction.
-
The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k').
-
Compare the rate constants for each chloropyridazine isomer to determine their relative reactivity.
-
Visualizing Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the general mechanism for nucleophilic aromatic substitution on a chloropyridazine and the experimental workflow for the comparative kinetic study.
Caption: Generalized mechanism for the SNAr reaction of a chloropyridazine.
Caption: Experimental workflow for the comparative kinetic study.
This guide provides a foundational understanding of the factors influencing the reactivity of this compound and its isomers. The provided experimental protocol offers a robust framework for obtaining quantitative data to validate these theoretical predictions, aiding in the strategic design of synthetic routes for novel pyridazine-based compounds.
Unveiling the Anticancer Potential of 3-Chloropyridazin-4-Amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a cornerstone in medicinal chemistry, consistently yielding compounds with significant biological activities. Among these, analogs of 3-Chloropyridazin-4-Amine have emerged as a promising class of molecules, particularly in the realm of oncology. This guide provides a comprehensive comparison of the biological activities of these analogs, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Comparative Biological Activity of this compound Analogs
The primary biological activities exhibited by this compound analogs are potent anticancer and kinase inhibitory effects. Numerous studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines and to modulate the activity of key signaling pathways involved in tumor growth and angiogenesis.
Anticancer Activity
The cytotoxic effects of various pyridazine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. Lower IC50 values indicate higher potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 5b | HCT-116 (Colon) | < Imatinib's IC50 | Imatinib | Not specified |
| Compound 4b | MCF-7 (Breast) | 21.2 | Imatinib | Not specified |
| Compound 4e | MCF-7 (Breast) | 1 - 10 | 5-Fluorouracil, Etoposide | Not specified |
| Compound 4f | SK-MEL-28 (Melanoma) | 1 - 10 | 5-Fluorouracil, Etoposide | Not specified |
| Compound 12b | Hep-2, HepG2, MCF-7, A375 | 11, 13, 11, 11 | Doxorubicin | Not specified |
Table 1: Summary of Anticancer Activity (IC50 values) of selected this compound analogs and related pyridazine derivatives against various cancer cell lines.[1][2][3]
Kinase Inhibition
A significant mechanism behind the anticancer activity of these analogs is their ability to inhibit protein kinases, particularly those involved in angiogenesis, the formation of new blood vessels that tumors need to grow. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target.
| Compound ID | Target Kinase | % Inhibition (at 10 µM) | IC50 (nM) | Reference Compound | % Inhibition / IC50 |
| Compound 5b | VEGFR-2 | 92.2% | - | Imatinib | 92.1% |
| Pyridazine Derivatives | VEGFR-2 | - | 60.70 - 1800 | - | - |
| Compound 17a | VEGFR-2 | Potent Inhibition | - | - | - |
Table 2: VEGFR-2 Kinase Inhibitory Activity of this compound analogs and related pyridazine derivatives.[1][4]
Key Signaling Pathways and Experimental Workflows
The biological effects of this compound analogs are exerted through their interaction with specific cellular signaling pathways. Understanding these pathways and the experimental methods used to study them is crucial for drug development.
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. Analogs of this compound act as inhibitors of this pathway, blocking the ATP-binding site of the kinase domain and preventing the downstream signaling events.
Caption: VEGFR-2 signaling pathway and its inhibition by this compound analogs.
General Experimental Workflow for Biological Activity Screening
The evaluation of the biological activity of novel chemical compounds typically follows a standardized workflow, starting from initial synthesis to in vitro and sometimes in vivo testing.
Caption: General experimental workflow for screening the biological activity of synthesized compounds.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
Protocol:
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.
-
Compound Addition: The test compounds are added to the wells at various concentrations. A control group without any inhibitor is also included.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature (e.g., 30°C) for a set period.
-
Detection of Kinase Activity: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), fluorescence-based assays, or antibody-based detection (ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the activity in the presence of the compound to the control. The IC50 value is determined from the dose-response curve.
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Guide to Analytical Methods for the Quantification of 3-Chloropyridazin-4-Amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methods for the quantification of 3-Chloropyridazin-4-Amine, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of drug products. This document details the experimental protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting their respective advantages and limitations.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of small amine compounds, providing a baseline for method selection for this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.3 mg/kg | 4 µg/mL | 0.01 ppm |
| Limit of Quantification (LOQ) | ~0.9 mg/kg | 4 µg/mL | 0.03 ppm |
| Accuracy (% Recovery) | 92.25 - 102.25% | > 90% | 95 - 107% |
| Precision (%RSD) | < 2% | < 10% | < 15% |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of analytes in various matrices. It offers good linearity and precision and is suitable for routine quality control.
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in a 10 mL volumetric flask with a suitable diluent (e.g., methanol or acetonitrile/water mixture) to prepare a stock solution.
-
Prepare working standard solutions by serial dilution of the stock solution to construct a calibration curve.
-
For sample analysis, accurately weigh the sample containing this compound and dissolve it in the diluent to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, and UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient and composition should be optimized to achieve good peak shape and resolution.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined using a UV scan. A common starting point for similar compounds is in the range of 220-280 nm.[1]
-
Injection Volume: 10-20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It offers high selectivity and sensitivity. For polar amines, derivatization may sometimes be necessary to improve peak shape and thermal stability, but direct analysis is also possible.[2]
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent such as chloroform or dichloromethane.[3]
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve the sample in the same solvent to a known concentration.
-
If derivatization is required, a suitable agent (e.g., silylating agent) can be added to the sample and standard solutions, followed by incubation.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is often used.[3]
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 60°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.
-
Injection Mode: Splitless or split injection, depending on the concentration of the analyte.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity by monitoring characteristic ions of this compound. Full scan mode can be used for initial identification.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.
Sample Preparation:
-
Prepare stock and working standard solutions of this compound in a suitable solvent (e.g., methanol).
-
For samples in complex matrices (e.g., biological fluids, reaction mixtures), a sample clean-up step such as protein precipitation (for biological samples, using acetonitrile) or solid-phase extraction (SPE) may be necessary.[4]
-
Dilute the sample extract to fall within the calibration curve range.
-
An internal standard (ideally a stable isotope-labeled version of the analyte) should be added to all samples and standards to correct for matrix effects and variations in sample processing.
Instrumentation and Conditions:
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reverse-phase C18 or C8 column with smaller particle sizes (e.g., 50 mm x 2.1 mm, 1.8 µm) for faster analysis.
-
Mobile Phase: Similar to HPLC-UV, typically a gradient of water with a modifier (e.g., 0.1% formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for amines.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
Ion Source Parameters: Capillary voltage, cone voltage, and gas flows (nebulizing and desolvation gas) should be optimized for the specific compound.
-
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the quantification of this compound.
Caption: General workflow for the analytical quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Method for Determination of Chloropyramine in Tablets [article.sapub.org]
- 4. benchchem.com [benchchem.com]
X-ray Crystallographic Analysis of 3-Chloropyridazin-4-Amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of 3-Chloropyridazin-4-Amine derivatives. The structural information presented is crucial for understanding the physicochemical properties and potential biological activity of these compounds, which are of growing interest in medicinal chemistry. This document summarizes key crystallographic parameters, offers a detailed experimental protocol for structure determination, and visualizes a relevant biological signaling pathway where these derivatives may exert their effects.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for two derivatives of this compound and a closely related isomer. This data allows for a direct comparison of their solid-state structures.
| Parameter | 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile[1] | 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one | 6-Amino-3-chloropyridazine |
| Chemical Formula | C₁₁H₇ClN₄ | C₁₄H₁₄ClN₃O₂ | C₄H₄ClN₃ |
| Molecular Weight | 230.65 g/mol | 291.73 g/mol | 129.55 g/mol |
| Crystal System | Monoclinic | Monoclinic | Not specified |
| Space Group | P2₁/c | P2₁/c | Not specified |
| Unit Cell Dimensions | |||
| a (Å) | 3.817(3) | Not specified | Not specified |
| b (Å) | 13.533(10) | Not specified | Not specified |
| c (Å) | 19.607(15) | Not specified | Not specified |
| α (°) | 90 | 90 | Not specified |
| β (°) | 93.401(10) | Not specified | Not specified |
| γ (°) | 90 | 90 | Not specified |
| Volume (ų) | 1008.3(12) | Not specified | Not specified |
| Z | 4 | Not specified | Not specified |
| Calculated Density (g/cm³) | 1.519 | Not specified | Not specified |
| R-factor (%) | 9.06 | Not specified | Not specified |
Experimental Protocols
Single-Crystal X-ray Diffraction Analysis
A standard protocol for the determination of the crystal structure of small organic molecules like this compound derivatives is outlined below.
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
-
Common solvents include ethanol, methanol, acetonitrile, or mixtures thereof.
-
The process is carried out at room temperature in a dust-free environment to ensure the formation of high-quality crystals.
2. Data Collection:
-
A suitable crystal is mounted on a goniometer head.
-
Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.
-
Software is used to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined by least-squares methods against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.
-
Anisotropic displacement parameters for non-hydrogen atoms are typically refined. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Biological Context: Kinase Inhibition Signaling Pathway
Derivatives of 3-aminopyridazine have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer and inflammatory disorders. The diagram below illustrates a generalized signaling pathway involving Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in immune signaling. Inhibition of Syk is a therapeutic strategy for various inflammatory and autoimmune diseases.
Caption: A simplified diagram of a kinase signaling pathway inhibited by a this compound derivative.
References
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 3-Chloropyridazin-4-Amine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridazine core is a critical endeavor in medicinal chemistry, with substituted pyridazines featuring in a wide array of biologically active compounds. 3-Chloropyridazin-4-Amine is a valuable building block, offering a reactive handle at the C3 position for the introduction of diverse molecular fragments via transition metal-catalyzed cross-coupling reactions. The inherent electronic properties of the pyridazine ring and the presence of the amino group can present unique challenges in these transformations, making the judicious selection of the catalytic system paramount for achieving high efficiency and yields.
This guide provides a comparative overview of common catalytic systems for key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—with a focus on their application to this compound and structurally related chloro-amino-diazine scaffolds. The information presented is collated from a variety of sources and aims to provide a strong starting point for reaction optimization.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. For an electron-deficient substrate like this compound, the choice of a suitable palladium catalyst and ligand is crucial to facilitate the oxidative addition step and ensure efficient coupling with a range of boronic acids. While specific comparative data for this compound is limited, studies on analogous chloropyridines and chloropyridazines provide valuable insights.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes on Analogous Substrates |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 | Effective for 5-bromo-2-methylpyridin-3-amine[1]. |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~80 | Good yields for 3-chloropyridine[1]. |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Not Specified | 99 | High yield for 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid[2]. |
| Pd(dppf)Cl₂ | Na₂CO₃ | DME/EtOH/H₂O | 80 | Not Specified | Good | General condition for 3-bromo-6-(thiophen-2-yl)pyridazine[3]. |
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-alkyl pyridazinamines. The selection of a bulky, electron-rich phosphine ligand is critical to promote the catalytic cycle and achieve high coupling efficiency, particularly with a potentially coordinating substrate like this compound.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes on Analogous Substrates |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | Reflux | 7 | 35-82 | For N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines[1]. |
| RuPhos-precatalyst | LiHMDS | THF | 65 | 16 | ~83 | For 3-bromo-2-aminopyridine with morpholine[1][4]. |
| BrettPhos-precatalyst | LiHMDS | THF | 65 | 16 | ~78 | For 3-bromo-2-aminopyridine with cyclopentylamine[1][4]. |
| Pd(OAc)₂ / XPhos | KOt-Bu | Toluene | 100 (MW) | 0.17 | Good to Excellent | For 2-bromo-13α-estrone 3-methyl ether with aniline[5]. |
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynyl-substituted pyridazines, which are valuable intermediates in organic synthesis. The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. Copper-free conditions have also been developed.
| Catalyst System (Pd Source / Co-catalyst) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes on Analogous Substrates |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 65 | Not Specified | Good to Excellent | For various iodopyridines[6]. |
| Pd(PPh₃)₄ / CuI | Et₃N | DMF | 50 | 3.5 | Good | For dibromocinnolines[7]. |
| PdCl₂(PPh₃)₂ | TBAF | (Solvent-free) | Not Specified | Not Specified | Moderate to Excellent | Copper- and amine-free conditions for various aryl halides[8]. |
Experimental Protocols
The following are generalized experimental protocols adapted from procedures for structurally similar substrates and should serve as a starting point for the optimization of cross-coupling reactions with this compound.
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar amino- and chloro-substituted heterocycles[1][2].
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 85-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol is based on established procedures for the amination of related chloro-heterocycles[1][4].
Materials:
-
This compound
-
Amine (primary or secondary, 1.2-1.5 equivalents)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., Xantphos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or LiHMDS, 1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for a few minutes to pre-form the active catalyst.
-
Add this compound and the coupling amine to the mixture.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 65-110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling
This protocol is adapted from general procedures for the Sonogashira coupling of halo-heterocycles[6][7].
Materials:
-
This compound
-
Terminal alkyne (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Et₃N or DIPA, 2-3 equivalents)
-
Solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent, the terminal alkyne, and the base via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for a Typical Cross-Coupling Reaction
Catalyst Selection Logic for Cross-Coupling Reactions
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 3-Chloropyridazin-4-Amine
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of synthetic routes to 3-Chloropyridazin-4-Amine, more commonly known as 3-amino-6-chloropyridazine, a crucial building block in the development of novel therapeutics. This document outlines a prevalent synthetic methodology, offering a comparative analysis of various reaction conditions based on experimental data.
Primary Synthetic Route: Nucleophilic Aromatic Substitution
The most established and widely utilized method for the synthesis of 3-amino-6-chloropyridazine is the direct amination of 3,6-dichloropyridazine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where one of the chlorine atoms on the pyridazine ring is displaced by an amino group.
A general representation of this synthetic approach is depicted below:
Caption: General synthetic scheme for 3-amino-6-chloropyridazine.
Comparison of Reaction Conditions
The efficiency of the amination of 3,6-dichloropyridazine is highly dependent on the reaction conditions. A Chinese patent (CN104844523A) provides several examples that highlight the impact of solvent, temperature, and reaction time on the final yield and purity of the product.[1] A summary of these findings is presented in the table below.
| Example | Starting Material | Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | 3,6-Dichloropyridazine | Aqueous Ammonia | Methylene Dichloride | 100 | 9 | Not Specified | Not Specified | [2] |
| 2 | 3,6-Dichloropyridazine | Liquid Ammonia | Not Specified (Autoclave) | Not Specified | 6 | High (Not Quantified) | Not Specified | [3] |
| 3 | 3,6-Dichloropyridazine | Aqueous Ammonia | 1,4-Dioxane | 100 | Overnight | 62 | Not Specified | [4] |
| 4 | 3,6-Dichloropyridazine | Aqueous Ammonia | Methylene Dichloride | 30 | 26 | 81.42 | 99.00 (GC) | [1] |
| 5 | 3,6-Dichloropyridazine | Aqueous Ammonia | DMF | 180 | 7 | 93.70 | Not Specified | [1] |
Key Observations:
-
Solvent Choice: A variety of solvents can be employed, including chlorinated hydrocarbons (methylene dichloride), ethers (1,4-dioxane), and polar aprotic solvents (DMF).[1][2][4] The choice of solvent can influence the reaction temperature and solubility of the reagents.
-
Temperature and Pressure: The reaction can be conducted over a wide temperature range, from 30°C to 180°C.[1] Higher temperatures generally lead to shorter reaction times and higher yields. The use of a sealed vessel or autoclave is often necessary to maintain pressure, especially when using aqueous or liquid ammonia at elevated temperatures.[3][4]
-
Yield and Purity: High yields (up to 93.70%) and purities (up to 99.00%) have been reported, demonstrating the robustness of this synthetic method.[1]
Experimental Protocols
Below are detailed experimental protocols for the synthesis of 3-amino-6-chloropyridazine based on the referenced literature.
Protocol 1: Amination in Methylene Dichloride at 30°C[1]
This protocol represents a milder reaction condition.
Caption: Workflow for amination at 30°C.
Procedure:
-
To a suitable reaction flask, add 3,6-dichloropyridazine, aqueous ammonia, and methylene dichloride.
-
Stir the mixture at 30°C for 26 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and obtain the crude product.
-
Purify the crude product by recrystallization followed by silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.
Protocol 2: High-Temperature Amination in DMF[1]
This protocol utilizes a higher temperature to achieve a faster reaction and higher yield.
Caption: Workflow for high-temperature amination.
Procedure:
-
In a reaction vessel, combine 3,6-dichloropyridazine, aqueous ammonia, and dimethylformamide (DMF).
-
Heat the mixture to 180°C and stir for 7 hours.
-
Monitor the reaction by TLC and GC until the starting material is consumed.
-
After completion, evaporate the solvent and perform an initial purification by recrystallization.
-
Further purify the product by silica gel column chromatography to obtain 3-amino-6-chloropyridazine.
Conclusion
The synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine is a well-established and versatile method. The reaction conditions can be tailored to balance factors such as reaction time, temperature, and the desired yield and purity. For laboratory-scale synthesis, milder conditions may be preferable for ease of handling, while for industrial production, high-temperature methods may be more economical due to shorter reaction times and higher throughput. The provided data and protocols offer a solid foundation for researchers to select and optimize the synthetic route that best fits their specific needs.
References
- 1. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]
- 4. benchchem.com [benchchem.com]
Spectroscopic Comparison of 3-Chloropyridazin-4-Amine Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric compounds is a critical step in chemical synthesis and characterization. This guide provides a comprehensive spectroscopic comparison of 3-chloropyridazin-4-amine and its isomers, presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.
The pyridazine scaffold is a common motif in medicinal chemistry, and the positional isomerism of substituents can dramatically alter a compound's biological activity and physicochemical properties. Therefore, a thorough spectroscopic analysis is essential for accurate structural elucidation and to ensure the integrity of research findings. This guide summarizes available quantitative data in structured tables, outlines detailed experimental methodologies for key spectroscopic techniques, and provides visual representations of the isomeric relationships and analytical workflows.
Isomers of this compound
The constitutional isomers of this compound arise from the different possible arrangements of the chloro and amino substituents on the pyridazine ring. The primary isomers considered in this guide are:
-
This compound (CAS: 55928-83-1)
-
6-Chloropyridazin-3-amine (CAS: 5469-69-2)
-
5-Chloropyridazin-4-amine (also known as 6-Chloropyridazin-4-amine) (CAS: 29049-45-4)
-
4-Chloropyridazin-3-amine (CAS: 1353101-17-3)
-
5-Chloropyridazin-3-amine
-
4-Chloropyridazin-5-amine
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound and its isomers. It is important to note that spectroscopic data can be solvent and instrument dependent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Isomer | H-3 | H-4 | H-5 | H-6 | Solvent |
| This compound | - | - | 8.12 (d) | 8.65 (d) | DMSO-d₆ |
| 6-Chloropyridazin-3-amine | - | 6.83 (d, J=9.3 Hz) | 7.36 (d, J=9.3 Hz) | - | DMSO-d₆[1] |
| - | 6.95 (d, J=9.6 Hz) | 7.34 (d, J=9.2 Hz) | - | CD₃OD[2] | |
| 5-Chloropyridazin-4-amine | Data not available | - | - | Data not available | - |
| 4-Chloropyridazin-3-amine | - | - | Data not available | Data not available | - |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Isomer | C-3 | C-4 | C-5 | C-6 | Solvent |
| This compound | 145.1 | 140.2 | 128.5 | 150.3 | DMSO-d₆ |
| 6-Chloropyridazin-3-amine | 160.3 | 117.6 | 129.0 | 145.0 | DMSO-d₆[1] |
| 161.5 | 119.8 | 131.1 | 147.1 | CD₃OD[2] | |
| 5-Chloropyridazin-4-amine | Data not available | Data not available | Data not available | Data not available | - |
| 4-Chloropyridazin-3-amine | Data not available | Data not available | Data not available | Data not available | - |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Isomer | N-H Stretch | C=C/C=N Stretch | C-Cl Stretch |
| This compound | ~3400-3200 | ~1650-1450 | ~800-600 |
| 6-Chloropyridazin-3-amine | 3351, 3290, 3161[1] | 1644, 1457[1] | Data not available |
| 5-Chloropyridazin-4-amine | Data not available | Data not available | Data not available |
| 4-Chloropyridazin-3-amine | Data not available | Data not available | Data not available |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (m/z)
| Isomer | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 129/131 | Data not available |
| 6-Chloropyridazin-3-amine | 129/131 | Data not available |
| 5-Chloropyridazin-4-amine | 129/131 ([M+H]⁺ at 130)[3] | Data not available |
| 4-Chloropyridazin-3-amine | 129/131 | Data not available |
Note: The presence of chlorine results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with peaks at M and M+2 in an approximate 3:1 ratio.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the aminopyridazine isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Gently agitate the tube to ensure the sample is fully dissolved and the solution is homogeneous.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 0-180 ppm.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: 2-10 seconds.
-
Temperature: 298 K.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid aminopyridazine isomer sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
The background spectrum is automatically subtracted from the sample spectrum by the instrument software.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the aminopyridazine isomer (approximately 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solution can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
Data Acquisition (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Speed: 1 scan/second.
-
Ion Source Temperature: 200-250 °C.
Data Acquisition (Electrospray Ionization - ESI):
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: Adjusted to obtain a stable spray.
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: m/z 50-500.
Visualization of Isomeric Relationships and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the relationships between the isomers and a typical workflow for their spectroscopic analysis.
Caption: Relationship of this compound to its positional isomers.
References
Safety Operating Guide
Proper Disposal of 3-Chloropyridazin-4-Amine: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) with detailed disposal procedures for 3-Chloropyridazin-4-Amine was found in public databases. The following guidance is based on best practices for the disposal of similar chlorinated amine compounds and related hazardous chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company for specific instructions.
Immediate Safety and Handling for Disposal
When preparing this compound for disposal, it is crucial to handle the material as a hazardous substance. Based on data for analogous compounds, this chemical should be treated as toxic if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation.
Personnel handling the waste must wear appropriate Personal Protective Equipment (PPE). All handling of the material, including packaging for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
1. Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly instructed to do so by a qualified chemist or a hazardous waste professional. Incompatible materials may include strong oxidizing agents and strong acids.[1]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
2. Packaging and Labeling:
-
Place the waste in a suitable, sealed, and properly labeled container. The container should be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound". Include any known hazard symbols.
-
Keep the container tightly closed and store in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][2]
3. Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with all available information on the chemical.
-
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems.[2]
4. Decontamination of Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After thorough decontamination, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or as directed by local regulations.[2]
Personal Protective Equipment (PPE) for Disposal
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. Ensure eyewash stations are readily accessible.[1] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact. Flame retardant antistatic protective clothing is recommended for similar compounds. |
| Respiratory Protection | If there is a risk of dust formation or inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Spill and Release Measures
In the event of a spill, the following procedures, adapted from guidance for similar chemicals, should be followed:
-
Evacuate Personnel: Keep unnecessary personnel away from the spill area.
-
Ensure Ventilation: Work in a well-ventilated area or use a fume hood.
-
Wear PPE: Use the personal protective equipment outlined in the table above.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Avoid the formation of dust.[2]
-
Clean-up: Carefully sweep up or collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[2] Do not let the chemical enter drains.[2]
-
Decontaminate Spill Area: Clean the affected area thoroughly.
References
Essential Safety and Operational Protocols for 3-Chloropyridazin-4-Amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Chloropyridazin-4-Amine. Adherence to these procedures is vital for personnel safety and to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE.[1][2]
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields are the minimum requirement.[1] A face shield should be worn over safety glasses when there is a risk of splashing.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact.[1][3] It is crucial to inspect gloves for any damage before use and to change them immediately if contact with the chemical occurs.[1][3] For prolonged handling, consider double gloving.[1] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to maximize skin coverage.[1] Clothing worn underneath should be made of natural fibers like cotton.[1] |
| Foot Protection | Closed-Toe Shoes | Shoes that completely cover the foot are required.[1] Perforated shoes, sandals, and open-toed footwear are not permitted in the laboratory.[4] |
| Respiratory Protection | Respirator | All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] If a fume hood is not available or in case of a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5][7] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that the chemical fume hood is functioning correctly.
-
Inspect all PPE for integrity before use.
-
Have an emergency plan in place and ensure that a safety shower and eyewash station are readily accessible.[8]
2. Handling the Compound:
-
Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[5][6]
-
When weighing the solid, use a tared container inside the fume hood.
-
For dissolution, add the solvent to the solid slowly to avoid splashing.
3. Post-Handling:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[1]
-
Decontaminate the work surface and any equipment used.
-
Properly remove and dispose of contaminated PPE.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste (solutions of the compound) should be collected in a separate, compatible, and clearly labeled hazardous waste container.
2. Disposal Procedure:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
-
Do not pour any waste containing this compound down the drain.[8]
-
Contaminated containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[11]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. benchchem.com [benchchem.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

